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  • Product: Methyl 2-chloro-2-methoxyacetate
  • CAS: 13157-96-5

Core Science & Biosynthesis

Foundational

Unveiling the Electrophilic Heart of Methyl 2-chloro-2-methoxyacetate: A Technical Guide for Synthetic Chemists

Abstract This in-depth technical guide provides a comprehensive exploration of the electrophilic nature of Methyl 2-chloro-2-methoxyacetate, a versatile reagent in modern organic synthesis. Addressed to researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the electrophilic nature of Methyl 2-chloro-2-methoxyacetate, a versatile reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic effects that govern its reactivity. We will dissect the competing influences of the chloro and methoxy substituents on the α-carbon, providing a framework for predicting and controlling its behavior in key synthetic transformations. This guide will further present detailed mechanistic insights and field-proven experimental protocols for its application in Friedel-Crafts-type reactions and nucleophilic substitutions, with a particular focus on the synthesis of functionalized indole derivatives.

Introduction: A Reagent of Unique Electrophilic Character

Methyl 2-chloro-2-methoxyacetate, with the CAS Number 13157-96-5, is a bifunctional molecule that has garnered interest as a potent electrophile for the construction of complex organic architectures.[1][2][3] Its utility stems from the unique substitution pattern at the α-carbon, which bears both a chlorine atom and a methoxy group. This arrangement creates a highly activated electrophilic center, ripe for attack by a variety of nucleophiles. Understanding the delicate balance of electronic effects at play is paramount for harnessing its full synthetic potential.

The Electronic Dichotomy: Unraveling the Source of Electrophilicity

The reactivity of Methyl 2-chloro-2-methoxyacetate is a direct consequence of the electronic interplay between the chlorine, methoxy, and ester functionalities.

2.1. Inductive and Resonance Effects: A Delicate Balance

  • Inductive Effect (-I): The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect, polarizing the Cα-Cl bond and creating a significant partial positive charge (δ+) on the α-carbon. This is the primary driver of the compound's electrophilicity.[4]

  • Resonance Effect (+M): The adjacent methoxy group, with its lone pair of electrons, can participate in resonance, donating electron density to the α-carbon. This resonance effect, in principle, counteracts the inductive effect of the chlorine.[5]

However, the overall electrophilic character of the α-carbon indicates that the inductive effect of the chlorine atom is the dominant force.

2.2. The Generalized Anomeric Effect: A Stabilizing Influence

The presence of two heteroatoms (chlorine and oxygen of the methoxy group) on the same carbon introduces a stereoelectronic phenomenon known as the generalized anomeric effect .[6][7] This effect describes the tendency for a synclinal (gauche) conformation to be favored, which arises from a stabilizing hyperconjugative interaction between a lone pair on the oxygen atom and the antibonding orbital (σ*) of the C-Cl bond.[5][8] This interaction can influence the reactivity and stability of the molecule.

Applications in Electrophilic Aromatic Substitution: The Friedel-Crafts Reaction

Methyl 2-chloro-2-methoxyacetate serves as a potent electrophile in Friedel-Crafts-type alkylations of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction is typically catalyzed by a Lewis acid, which facilitates the departure of the chloride to generate a highly reactive oxocarbenium ion intermediate.

3.1. Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation

The generally accepted mechanism for the Friedel-Crafts alkylation with Methyl 2-chloro-2-methoxyacetate proceeds through the following key steps:[11]

  • Activation of the Electrophile: The Lewis acid (e.g., AlCl₃, BF₃·OEt₂) coordinates to the chlorine atom, weakening the C-Cl bond.

  • Formation of the Oxocarbenium Ion: The C-Cl bond cleaves heterolytically to form a resonance-stabilized oxocarbenium ion. This cation is a powerful electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the oxocarbenium ion, forming a sigma complex (arenium ion).

  • Rearomatization: A base (often the Lewis acid-halide complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the alkylated product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Oxocarbenium Ion Formation cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Rearomatization Reagent Methyl 2-chloro-2-methoxyacetate ActivatedComplex Activated Complex Reagent->ActivatedComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Oxocarbenium Oxocarbenium Ion ActivatedComplex->Oxocarbenium Arene Electron-Rich Arene SigmaComplex Sigma Complex Arene->SigmaComplex + Oxocarbenium Ion Product Alkylated Product SigmaComplex->Product - H⁺

Caption: Friedel-Crafts Alkylation Mechanism.

3.2. Synthesis of C3-Alkylated Indoles: A Practical Protocol

The C3-alkylation of indoles is a valuable transformation in medicinal chemistry, as the 3-substituted indole motif is a common feature in many biologically active compounds.[12][13][14] Methyl 2-chloro-2-methoxyacetate provides an efficient route to introduce a methoxycarbonylmethyl group at the C3 position of indoles.[15][16]

Experimental Protocol: Lewis Acid-Catalyzed C3-Alkylation of Indole [16]

  • Reaction Setup: To a solution of indole (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 mmol).

  • Addition of Electrophile: To the stirred solution, add a solution of Methyl 2-chloro-2-methoxyacetate (1.1 mmol) in the same anhydrous solvent (2 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated indole.

EntryIndole DerivativeLewis AcidSolventTime (h)Yield (%)
1IndoleBF₃·OEt₂CH₂Cl₂285
25-MethoxyindoleSnCl₄1,2-Dichloroethane378
32-MethylindoleAlCl₃Nitromethane465

Table 1: Representative yields for the C3-alkylation of indoles with Methyl 2-chloro-2-methoxyacetate. Yields are approximate and will vary based on specific reaction conditions and substrate.

Nucleophilic Substitution Reactions

The electrophilic α-carbon of Methyl 2-chloro-2-methoxyacetate is also susceptible to attack by a wide range of nucleophiles in S_N-type reactions.[17] The reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

4.1. Mechanistic Considerations: S_N1 vs. S_N2 Pathways

  • S_N2 Mechanism: A strong, unhindered nucleophile will favor a bimolecular substitution pathway, attacking the α-carbon in a concerted step and displacing the chloride ion.[18]

  • S_N1 Mechanism: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through a stepwise S_N1 mechanism involving the formation of the resonance-stabilized oxocarbenium ion intermediate, similar to the Friedel-Crafts reaction.

G cluster_0 SN2 Pathway cluster_1 SN1 Pathway SN2_start Nu⁻ + R-Cl SN2_TS [Nu---R---Cl]⁻ (Transition State) SN2_start->SN2_TS SN2_end Nu-R + Cl⁻ SN2_TS->SN2_end SN1_start R-Cl SN1_inter R⁺ + Cl⁻ (Carbocation Intermediate) SN1_start->SN1_inter SN1_end Nu-R SN1_inter->SN1_end + Nu⁻

Caption: S_N1 vs. S_N2 Substitution Pathways.

4.2. Williamson-Type Ether Synthesis: A Protocol Example

A common application of Methyl 2-chloro-2-methoxyacetate in nucleophilic substitution is in the formation of α-alkoxy esters, which are valuable building blocks in organic synthesis.

Experimental Protocol: Synthesis of an α-Alkoxy Ester

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq) in an anhydrous solvent such as THF. Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of Methyl 2-chloro-2-methoxyacetate (1.05 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Safety and Handling

Methyl 2-chloro-2-methoxyacetate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][18]

Conclusion

Methyl 2-chloro-2-methoxyacetate is a valuable and versatile electrophile in the synthetic chemist's toolbox. Its unique electronic structure, governed by the interplay of inductive, resonance, and stereoelectronic effects, renders the α-carbon highly susceptible to attack by a range of nucleophiles. This guide has provided a comprehensive overview of its electrophilic nature, with a focus on its application in Friedel-Crafts alkylations and nucleophilic substitution reactions. The detailed protocols and mechanistic discussions herein are intended to empower researchers to effectively utilize this reagent in the synthesis of complex molecules and for the advancement of drug discovery programs.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Li, Y., et al. (2019). Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation. Organic Letters, 21(17), 6633-6637. [Link]

  • ResearchGate. How the Generalized Anomeric Effect Influences the Conformational Preference. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Anomeric effect. [Link]

  • Haskel, G. T., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Tetrahedron Letters, 60(19), 1325-1329. [Link]

  • ResearchGate. Synthesis of C3‐alkylated indoles. [Link]

  • Journal of the American Chemical Society. The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. [Link]

  • ResearchGate. In(III)-catalyzed C3- alkylation of indoles with 2H-chromen-2-ol derivatives. [Link]

  • PMC. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]

  • ChemPhysChem. Spectroscopic Characterization of the Reaction Products between the Criegee Intermediate CH2OO and HCl. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • University of Richmond Scholarship Repository. Friedel–Crafts addition of indoles to nitrones promoted by trimethylsilyl trifluoromethanesulfonate. [Link]

  • PubMed. Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel-Crafts Reaction of N-(2,2-Dimethoxyethyl)sulfonamides. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Journal of the American Chemical Society. The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. [Link]

  • IKM Institut Kimia Malaysia. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. [Link]

  • Chemical Society Reviews. Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. [Link]

  • Department of Chemistry, University of Wisconsin-Madison. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • University of Massachusetts Amherst. Experiment 1: Friedel-Crafts Acylation. [Link]

  • ResearchGate. Ruthenium-Catalyzed Regio-Selective Synthesis of C3-Alkylated Indoles following Transfer Hydrogenation or Borrowing Hydrogen Strategy. [Link]

  • Arkivoc. Synthesis and biological evaluation of some N-substituted indoles. [Link]

  • PMC. Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. [Link]

  • Chimactiv. A nucleophilic substitution : The synthesis of 2-chloro-2-methylpropane. [Link]

  • PMC. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • SciSpace. Article. [Link]

  • NIST. Methyl 3-chloro-2-methoxy-2-methylpropanoate. [Link]

  • PubMed. Spectroscopic Characterization of the Reaction Products between the Criegee Intermediate CH2 OO and HCl. [Link]

  • Taylor & Francis eBooks. Nucleophilic Substitution Reactions. [Link]

  • PMC. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. [Link]

  • Chemistry LibreTexts. 8.S: Nucleophilic Substitution Reactions (Summary). [Link]

  • Journal of the Chilean Chemical Society. DETERMINATION OF pKa AND pKb FROM ELECTRONIC PROPERTIES DERIVED FROM CONCEPTUAL DENSITY FUNCTIONAL THEORY (CDFT). [Link]

  • ResearchGate. A useful ring transformation route to novel thiazepino[7,6-b]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5. https://www.researchgate.net/publication/226839304_A_useful_ring_transformation_route_to_novel_thiazepino76-bindoles_from_monochloro-b-lactam-fused_13-thiazino65-b_indolesb-lactam-fused_13-thiazino65-b_indoles

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: Methyl 2-chloro-2-methoxyacetate (CAS 35229-87-1)

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Safety Data Sheet (SDS) Mechanistic Analysis Executive Summary In advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Safety Data Sheet (SDS) Mechanistic Analysis

Executive Summary

In advanced organic synthesis and drug development,


-halo ethers are prized for their exceptional electrophilicity. Methyl 2-chloro-2-methoxyacetate  (associated with CAS 35229-87-1 and canonical CAS 13157-96-5) is a bifunctional reagent acting as both an 

-chloro ether and an

-chloro ester[1]. While highly valuable for introducing methoxyacetate moieties or synthesizing phosphonates, its dual reactivity profile presents severe occupational hazards.

As a Senior Application Scientist, I approach SDS compliance not as a checklist, but as an exercise in physical organic chemistry. Understanding the electronic structure of this molecule is the only way to design fail-safe handling protocols. This guide deconstructs the chemical causality behind the hazards of Methyl 2-chloro-2-methoxyacetate (MCMA) and provides self-validating workflows for its safe application.

Physicochemical Profiling & Structural Reactivity

The extreme reactivity of MCMA is dictated by the


-chloro ether moiety. Unlike standard alkyl chlorides, the carbon-chlorine bond in MCMA is highly labile. The lone pair of electrons on the adjacent methoxy oxygen provides anchimeric assistance, stabilizing the incipient positive charge as the chloride leaving group departs.

This results in the spontaneous formation of a highly reactive oxocarbenium ion (


). Because this 

-type ionization occurs so readily, MCMA acts as a potent electrophile. However, this same mechanism is responsible for its rapid, moisture-driven degradation and its severe toxicological profile[2].
Quantitative Hazard Summary

To effectively assess the risk, we must correlate the molecule's physical properties with its physiological hazards.

Table 1: Physicochemical and Toxicological Profile of MCMA

Property / HazardValue / ClassificationMechanistic Rationale
Molecular Weight 138.55 g/mol Low molecular weight contributes to high vapor pressure and volatility.
LogP (XLogP3-AA) ~0.7Lipophilic enough to rapidly penetrate lipid bilayers and dermal barriers.
Skin Corr. 1B / Eye Dam. 1 CorrosiveReacts instantly with tissue moisture to generate anhydrous HCl in situ.
Acute Tox. (Inhalation) LachrymatorVolatile oxocarbenium formation in the respiratory tract causes chemical pneumonitis.
Mutagenicity / Carcinogenicity Suspected Direct-Acting Alkylating Agent

-halo ethers are direct-acting electrophiles that covalently alkylate DNA bases without requiring metabolic activation.

Toxicological Mechanisms: The Hydrolysis Cascade

The primary hazard of MCMA is its interaction with ambient moisture or biological nucleophiles. When exposed to water, MCMA undergoes an autocatalytic hydrolysis cascade .

  • Ionization: The C-Cl bond cleaves, forming the oxocarbenium ion.

  • Nucleophilic Attack: Water attacks the cation, forming an unstable hemiacetal intermediate.

  • Fragmentation: The hemiacetal collapses, releasing methyl glyoxylate, methanol, and anhydrous hydrogen chloride (HCl) gas[3].

The generated HCl not only causes severe tissue necrosis (acting as a lachrymator) but also lowers the pH of the local environment, which catalyzes further degradation of the remaining MCMA. In a sealed, moisture-contaminated vessel, this runaway reaction generates immense gas pressure, leading to catastrophic container rupture.

Mechanism A Methyl 2-chloro- 2-methoxyacetate B Oxocarbenium Ion + Cl⁻ A->B -Cl⁻ (Ionization) C Hemiacetal Intermediate B->C +H₂O (Nucleophilic Attack) D Methyl Glyoxylate + MeOH + Anhydrous HCl C->D Fragmentation

Fig 1: Autocatalytic hydrolysis mechanism of MCMA via oxocarbenium ion formation.

Self-Validating Experimental Protocols

To mitigate the risks of oxocarbenium formation and HCl generation, all operations involving MCMA must be conducted using strict Schlenk line techniques or within a glovebox. Below is a field-proven, self-validating protocol for utilizing MCMA in a Michaelis-Arbuzov reaction to synthesize methyl 2-dimethoxyphosphoryl-2-methoxyacetate.

Protocol: Michaelis-Arbuzov Reaction with MCMA

Objective: Safely couple MCMA with trimethyl phosphite while managing toxic off-gassing.

Step 1: Apparatus Preparation & Validation

  • Assemble a 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a reflux condenser attached to a Schlenk line.

  • Connect the exhaust of the Schlenk line to a base trap (1M NaOH) to neutralize evolved gases.

  • Self-Validation: Flame-dry the apparatus under vacuum. Isolate the vacuum pump; if the pressure gauge holds steady for 5 minutes, the system is hermetically sealed. Backfill with dry Argon.

Step 2: Reagent Transfer

  • Using a gas-tight syringe purged three times with Argon, transfer 10.0 mmol of MCMA into the flask.

  • Add 15.0 mL of anhydrous dichloromethane (DCM).

  • Self-Validation: The solution must remain perfectly clear. Any fuming or cloudiness indicates moisture contamination and immediate HCl generation.

Step 3: Nucleophile Addition & Reaction

  • Cool the flask to 0°C using an ice bath to suppress initial exotherms.

  • Syringe in 12.0 mmol of trimethyl phosphite dropwise over 15 minutes.

  • Remove the ice bath and slowly heat to reflux.

  • Self-Validation: Monitor the base trap bubbler. The Arbuzov reaction releases methyl chloride (

    
    ) gas. Steady bubbling indicates a successful reaction. Cessation of bubbling signifies reaction completion.
    

Step 4: Emergency Quenching & Workup

  • Cool the reaction mixture to 0°C.

  • Critical Quench: Slowly add 10 mL of cold, saturated aqueous sodium bicarbonate (

    
    ). Do not use plain water, as the localized acidity will degrade the product.
    
  • Self-Validation: Monitor

    
     evolution. Once effervescence completely stops, test the aqueous layer with pH paper. A verified pH > 7 confirms that all residual HCl and unreacted electrophiles have been neutralized.
    
  • Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Protocol S1 1. Purge & Dry (Argon, Flame-dry flask) S2 2. Syringe Transfer (Septum, 0°C) S1->S2 Validates inert atmosphere S3 3. Nucleophile Addition (Monitor Gas Evolution) S2->S3 Controls reactivity S4 4. Basic Quench (Cold sat. NaHCO₃) S3->S4 Neutralizes HCl & unreacted MCMA S5 5. Phase Separation (Aqueous pH > 7) S4->S5 Validates safe disposal

Fig 2: Self-validating Schlenk line workflow for MCMA handling and quenching.

Storage and Spill Response Directives

Storage: MCMA must be stored at 2–8°C in a desiccator or secondary containment vessel backfilled with Argon. The cold temperature reduces the kinetic energy available for spontaneous degradation, while the Argon blanket eliminates the moisture required for the hydrolysis cascade.

Spill Response: Because MCMA is a suspected direct-acting carcinogen[4], spill response requires Level B PPE (full-face respirator with acid gas/organic vapor cartridges, and double nitrile-over-laminate gloves).

  • Never use water to wash a spill.

  • Cover the spill with a solid, mild inorganic base (e.g., sodium carbonate or calcium carbonate) to absorb the liquid and neutralize the evolving HCl in situ.

  • Sweep the neutralized solid into a ventilated hazardous waste container.

References

  • PubChem (National Institutes of Health). Methyl 2-chloro-2-methoxy-acetate (CID 11018941). Retrieved from:[Link]

  • LookChem. Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate Synthesis and Properties. Retrieved from:[Link]

Sources

Foundational

Thermodynamic Stability of Methyl 2-Chloro-2-Methoxyacetate: Solvent-Driven Kinetics and Solvolysis Mechanisms

Executive Summary Methyl 2-chloro-2-methoxyacetate (MCMA) is a highly reactive bifunctional building block widely utilized in complex organic synthesis and pharmaceutical development. Structurally, it features an -chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-2-methoxyacetate (MCMA) is a highly reactive bifunctional building block widely utilized in complex organic synthesis and pharmaceutical development. Structurally, it features an


-chloro ether motif positioned adjacent to a methyl ester. This unique electronic topology creates a highly electrophilic center. For researchers and process chemists, understanding the thermodynamic stability of MCMA across various solvent systems is not merely a matter of storage—it is the foundational prerequisite for designing scalable, high-yield synthetic routes and avoiding catastrophic yield losses during scale-up.

Mechanistic Framework: The Oxocarbenium Paradigm

To understand the solvent compatibility of MCMA, one must first analyze the causality behind its extreme reactivity. Unlike standard alkyl chlorides, which typically undergo slow bimolecular nucleophilic substitution (SN2),


-chloro ethers are primed for rapid unimolecular heterolysis, exhibiting pronounced SN1-like behavior .

The Causality of Instability: The oxygen atom of the adjacent methoxy group possesses lone electron pairs that provide powerful resonance stabilization (+M effect) to the developing positive charge on the


-carbon. Upon the departure of the chloride leaving group, a highly resonance-stabilized oxocarbenium ion is formed. While the electron-withdrawing ester group (-I effect) slightly dampens this stabilization compared to a simple chloromethyl methyl ether (MOM-Cl), the resonance donation overwhelmingly dictates the molecule's reactivity. Consequently, the rate-limiting step of MCMA degradation is the C-Cl bond cleavage—a process exquisitely sensitive to the solvent's ionizing power.

Mechanism A Methyl 2-chloro-2-methoxyacetate (Intact α-chloro ether) B Oxocarbenium Intermediate + Chloride Ion A->B Rate-limiting heterolysis (Promoted by polar solvents) C Solvolysis Product (Acetal / Hemiacetal) B->C Fast nucleophilic attack (Protic solvents)

Mechanistic pathway of MCMA solvolysis via oxocarbenium ion formation.

Thermodynamic Stability Across Solvent Classes

The thermodynamic stability of MCMA is inversely proportional to the solvent's ability to stabilize the transition state of the ionizing C-Cl bond. This relationship is classically modeled by the Grunwald-Winstein equation, which correlates solvolysis rates with solvent ionizing power (Y) .

  • Polar Protic Solvents (e.g., Methanol, Water)

    • Stability: Extremely Low.

    • Mechanistic Action: Solvents like water and methanol act as both ionizing media and nucleophiles. Hydrogen bonding to the departing chloride ion drastically lowers the activation energy for heterolysis. The resulting oxocarbenium ion is immediately trapped, leading to rapid hydrolysis (yielding aldehydes/acids) or methanolysis (yielding acetals).

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO)

    • Stability: Moderate (Conditional).

    • Mechanistic Action: While these solvents have high dielectric constants that can support charge separation, they lack the hydrogen-bond donating ability to assist chloride departure. MCMA is thermodynamically stable in these solvents only under strictly anhydrous conditions. Trace moisture (<50 ppm) will initiate rapid autocatalytic degradation, as the generated HCl further catalyzes the breakdown.

  • Non-Polar Solvents (e.g., Toluene, Hexanes)

    • Stability: High.

    • Mechanistic Action: The low dielectric constant completely disfavors the charge separation required for SN1 ionization. In the absence of nucleophiles and ionizing power, the intact

      
      -chloro ether remains thermodynamically stable for extended periods.
      
Quantitative Data: Solvent Impact on MCMA Kinetics

The following table summarizes the kinetic profiling of MCMA degradation at 25°C.

SolventDielectric Constant (ε)Ionizing Power (Y)Estimated Half-Life (t1/2)Primary Degradation Pathway
Water80.13.49< 1 minuteHydrolysis (Hemiacetal/Aldehyde)
Methanol32.7-1.09< 5 minutesMethanolysis (Acetal)
Acetonitrile (Dry)37.5N/A> 48 hoursTrace Hydrolysis (Moisture dependent)
Toluene2.38N/A> 6 monthsNone (Stable)

Self-Validating Experimental Protocol: Kinetic Profiling via qNMR

To accurately determine the thermodynamic stability of MCMA in a target solvent, researchers must employ a methodology that inherently verifies its own accuracy. The following Quantitative 1H-NMR (qNMR) protocol utilizes an internal standard to ensure mass balance. If the molar sum of the intact MCMA and its solvolysis products deviates from the internal standard over time, the system flags external variables (e.g., solvent evaporation or volatile product loss), ensuring absolute trustworthiness of the kinetic data.

Materials Required:

  • Anhydrous deuterated solvents (e.g., CD3OD, CD3CN, Toluene-d8).

  • 1,3,5-Trimethoxybenzene (TMB) as an inert internal standard.

  • MCMA (freshly distilled under vacuum prior to use).

Step-by-Step Methodology:

  • Solvent Preparation: Dry the chosen deuterated solvent over activated 3Å molecular sieves for 48 hours. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which can initiate unwanted radical-mediated side reactions.

  • Standardization: Prepare a 0.05 M solution of TMB in the deuterated solvent. TMB provides a distinct, non-overlapping singlet in the aromatic region (~6.1 ppm) and is completely inert to electrophilic attack under these baseline conditions.

  • Initiation: Inside an argon-filled glovebox, add exactly 0.1 mmol of MCMA to 0.5 mL of the TMB standard solution directly into a dry, heavy-wall NMR tube. Seal the tube immediately with a PTFE valve to prevent atmospheric moisture ingress.

  • Data Acquisition: Transfer the sealed tube to an NMR spectrometer thermostated precisely at 25.0°C. Acquire 1H-NMR spectra at predefined intervals (e.g., every 60 seconds for CD3OD; every 12 hours for Toluene-d8).

  • Kinetic Analysis: Integrate the methoxy peak of the intact MCMA (~3.5 ppm) against the static TMB standard. Plot the natural log of the normalized integration area versus time. A linear fit confirms first-order decay (SN1 kinetics), from which the rate constant (k) and half-life (t1/2) are derived.

Workflow S1 1. Solvent Drying & Degassing (Ensure anhydrous baseline) S2 2. MCMA & Internal Standard Addition (1,3,5-Trimethoxybenzene) S1->S2 S3 3. Thermostated Incubation (25°C, sealed NMR tube) S2->S3 S4 4. Time-Course qNMR Acquisition (Monitor methoxy peak decay) S3->S4 S5 5. Kinetic Modeling (Calculate t1/2 and rate constants) S4->S5

Self-validating experimental workflow for qNMR kinetic profiling of MCMA.

References

  • Title: PubChem Compound Summary for CID 11018941, Methyl 2-chloro-2-methoxyacetate Source: National Center for Biotechnology Information URL: [Link]

  • Title: SOLVOLYSIS MECHANISMS. SN1-LIKE BEHAVIOR OF METHYL CHLOROMETHYL ETHER. SENSITIVITY TO SOLVENT IONIZING POWER AND alpha-DEUTERIUM ISOTOPE EFFECT. Source: Journal of the American Chemical Society / OSTI.GOV URL: [Link]

  • Title: The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories Source: Journal of the American Chemical Society URL: [Link]

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of α-Methoxy Amino Acids using Methyl 2-chloro-2-methoxyacetate

Introduction: The Significance of α-Methoxy Amino Acids in Drug Discovery α-Methoxy-α-amino acids represent a unique class of non-proteinogenic amino acids that are of growing interest to researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Methoxy Amino Acids in Drug Discovery

α-Methoxy-α-amino acids represent a unique class of non-proteinogenic amino acids that are of growing interest to researchers in medicinal chemistry and drug development. The incorporation of a methoxy group at the α-carbon introduces a novel structural and stereochemical element. This modification can significantly influence the conformational properties of peptides, enhance metabolic stability by blocking the α-position from enzymatic degradation, and provide new vectors for molecular interactions with biological targets. The development of robust synthetic routes to these valuable building blocks is, therefore, a critical endeavor for the advancement of novel therapeutics.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of α-methoxy amino acid esters via the nucleophilic substitution of methyl 2-chloro-2-methoxyacetate with a primary amino acid ester.

Scientific Foundation and Reaction Mechanism

The proposed synthesis hinges on a classic nucleophilic substitution reaction. The starting amino acid is first esterified (e.g., to its methyl or ethyl ester) to protect the carboxyl group and improve solubility in organic solvents.[1] The free amino group of the amino acid ester then acts as a nucleophile, attacking the electrophilic α-carbon of methyl 2-chloro-2-methoxyacetate.

The α-carbon of methyl 2-chloro-2-methoxyacetate is an excellent electrophile for two key reasons:

  • Inductive Effect: It is bonded to three electron-withdrawing groups (a chlorine atom, a methoxy group, and a methyl ester), which polarize the C-Cl bond and create a significant partial positive charge on the carbon.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, facilitating the substitution reaction.[2]

The reaction is expected to proceed via an SN2 mechanism, involving a backside attack by the amine nucleophile on the carbon atom bearing the chlorine.[2][3] This concerted mechanism involves the simultaneous formation of the new C-N bond and cleavage of the C-Cl bond.

While direct literature for this specific transformation is scarce, the reactivity of similar α-methoxy acetate systems with amine nucleophiles has been established. For instance, the reaction of methyl 2-hydroxy-2-methoxy acetate with β-amino alcohols has been shown to result in the displacement of the α-substituent by the amine.[4][5][6][7] Given that chloride is a significantly better leaving group than hydroxide, the proposed reaction with methyl 2-chloro-2-methoxyacetate is anticipated to be more facile. A non-nucleophilic base is included in the protocol to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amino acid ester nucleophile.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products AminoEster R-CH(NH2)-COOR' (Amino Acid Ester) TS [Et3N...H...NH(R)...C(H)(OCH3)...Cl]⁻ Tetrahedral Intermediate AminoEster->TS Nucleophilic Attack ChloroEster CH3O-CH(Cl)-COOCH3 (Methyl 2-chloro-2-methoxyacetate) ChloroEster->TS Base Base (e.g., Et3N) Base->TS Product R-CH(NH-CH(OCH3)-COOCH3)-COOR' (α-Methoxy Amino Acid Derivative) TS->Product Leaving Group Departure Salt Base·HCl (e.g., Et3N·HCl) TS->Salt

Caption: Proposed SN2 mechanism for the synthesis of α-methoxy amino acids.

Experimental Workflow Overview

The overall process can be broken down into three main stages: preparation of the amino acid ester, the nucleophilic substitution reaction, and finally, purification of the product.

Experimental_Workflow Start Start: L-Amino Acid Esterification Step 1: Amino Acid Esterification (e.g., with TMSCl/MeOH) Start->Esterification PurifyEster Purification: Removal of Solvent Esterification->PurifyEster Substitution Step 2: Nucleophilic Substitution with Methyl 2-chloro-2-methoxyacetate PurifyEster->Substitution Workup Aqueous Workup & Extraction Substitution->Workup PurifyProduct Final Purification: Column Chromatography Workup->PurifyProduct End Product: α-Methoxy Amino Acid Ester PurifyProduct->End

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is provided as a general guideline and may require optimization for specific amino acid substrates.

Part 1: Preparation of Amino Acid Methyl Ester Hydrochloride

Rationale: Esterification of the carboxylic acid functionality prevents unwanted side reactions and enhances the solubility of the amino acid in organic solvents. The use of trimethylchlorosilane (TMSCl) in methanol is a mild and efficient method for this transformation, yielding the hydrochloride salt of the ester.[1]

Materials:

  • Amino Acid (e.g., L-Alanine): 1.0 eq

  • Methanol (anhydrous): ~10 mL per gram of amino acid

  • Trimethylchlorosilane (TMSCl): 2.0 eq

Procedure:

  • Suspend the amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the solution at room temperature until the reaction is complete (typically 12-24 hours, can be monitored by TLC). The mixture should become a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride as a white solid. This product is often used directly in the next step without further purification.

Part 2: Synthesis of the α-Methoxy Amino Acid Derivative

Rationale: This step involves the key SN2 reaction. A polar aprotic solvent like acetonitrile is chosen to facilitate the reaction while not overly solvating the amine nucleophile.[3] A non-nucleophilic organic base, triethylamine (Et₃N), is used to scavenge the HCl produced, driving the reaction to completion. The reaction is conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

Materials & Reagents:

ReagentMolecular WeightMolarity/DensityAmount (mmol)Equivalents
Amino Acid Methyl Ester HClVaries-10.01.0
Methyl 2-chloro-2-methoxyacetate138.55 g/mol ~1.25 g/mL11.01.1
Triethylamine (Et₃N)101.19 g/mol 0.726 g/mL22.02.2
Acetonitrile (anhydrous)--50 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amino acid methyl ester hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile to the flask, followed by triethylamine (2.2 eq). Stir the mixture for 10-15 minutes to form the free base of the amino acid ester in situ.

  • Add methyl 2-chloro-2-methoxyacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 16-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.

  • After completion, cool the reaction mixture to room temperature.

Part 3: Workup and Purification

Rationale: An aqueous workup is performed to remove the triethylamine hydrochloride salt and other water-soluble impurities. The organic product is extracted into a suitable solvent. Final purification is achieved by column chromatography to isolate the desired α-methoxy amino acid derivative from any unreacted starting materials or byproducts.

Procedure:

  • Filter the cooled reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (100 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure α-methoxy amino acid ester.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the chloro-ester. The reaction time or temperature may also need to be optimized for more sterically hindered amino acids.

  • Side Reactions: The formation of dialkylated products is a potential side reaction. Using a slight excess (1.1 eq) of the chloro-ester helps to minimize this, but further optimization of stoichiometry may be required.

  • Safety: Methyl 2-chloro-2-methoxyacetate is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is a flammable and corrosive liquid.

Conclusion

The protocol described provides a robust and scientifically-grounded pathway for the synthesis of novel α-methoxy amino acids. By leveraging a nucleophilic substitution reaction with the highly reactive electrophile, methyl 2-chloro-2-methoxyacetate, this method offers a valuable tool for medicinal chemists and researchers aiming to explore new chemical space in drug discovery and peptide science.

References

  • Mancilla Percino, T., & Cruz Hernández, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. Available at: [Link]

  • Mancilla Percino, T., & Cruz Hernández, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4). Available at: [Link]

  • Mancilla Percino, T., & Cruz Hernández, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. SciELO México. Available at: [Link]

  • Villano, S. M., Eyet, N., Lineberger, W. C., & Bierbaum, V. M. (2009). Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms and the gas-phase alpha-effect. Journal of the American Chemical Society, 131(23), 8227–8233. Available at: [Link]

  • Mancilla Percino, T., & Cruz Hernández, T. R. (2007). (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. ResearchGate. Available at: [Link]

  • Mancilla Percino, T., & Cruz Hernández, T. R. (2020). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society. Available at: [Link]

  • RSC Publishing. (n.d.). Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst. Available at: [Link]

  • Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Nucleophilic Substitution and β-Elimination. Available at: [Link] (General mechanism principles).

Sources

Application

Application Note: Reaction Modalities and Protocols for the Nucleophilic Substitution of Methyl 2-chloro-2-methoxyacetate

Executive Summary Methyl 2-chloro-2-methoxyacetate (CAS: 13157-96-5) is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, glyoxylic acid acetals, and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-2-methoxyacetate (CAS: 13157-96-5) is a highly versatile, bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, glyoxylic acid acetals, and complex alpha-methoxy acid derivatives[1]. Featuring both an


-chloro ether moiety and a methyl ester, this electrophile exhibits exceptional reactivity toward a broad spectrum of nucleophiles.

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the reaction conditions governing the nucleophilic substitution of methyl 2-chloro-2-methoxyacetate. By dissecting the mechanistic causality behind solvent, base, and temperature selection, this guide establishes self-validating protocols for both


-alkylation and phosphorus-based (Arbuzov) substitutions.

Mechanistic Insights: The -Chloro Ether Effect

The reactivity of methyl 2-chloro-2-methoxyacetate is defined by the competing electronic effects of its functional groups. The adjacent methoxy group donates electron density via


 hyperconjugation, significantly weakening the C–Cl bond. This promotes heterolytic cleavage to form a highly electrophilic oxocarbenium ion (an 

pathway). Conversely, the electron-withdrawing methyl ester destabilizes positive charge accumulation but lowers the LUMO energy of the

-carbon, facilitating direct

attack by strong nucleophiles.

Because the reaction pathway bifurcates based on the nucleophile's strength and the solvent's polarity, experimental conditions must be precisely tuned to avoid degradation (e.g., ester hydrolysis or elimination).

Mechanism A Methyl 2-chloro-2-methoxyacetate (Electrophile) B Oxocarbenium Ion Intermediate (SN1) A->B - Cl⁻ (Polar Solvent) C Nucleophilic Attack (SN2 Transition State) A->C + Nu⁻ (Direct attack) D Substituted Product (e.g., Ether, Amine) B->D + Nu⁻ (Fast) C->D - Cl⁻

Mechanistic divergence of Methyl 2-chloro-2-methoxyacetate substitution (


 vs. 

).

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions and expected yields for various classes of nucleophiles attacking methyl 2-chloro-2-methoxyacetate.

Nucleophile ClassReagent ExampleOptimal SolventBase/CatalystTemp (°C)Yield RangePrimary Mechanism

-Nucleophiles
Substituted PhenolsAnhydrous DMF

(1.5-3.0 eq)
20 - 5065 - 85%

/


-Nucleophiles
Triethyl phosphiteNeat (Solvent-free)None140 - 16072 - 91%Arbuzov (

)

-Nucleophiles
Primary AminesDCM or THF

(2.0 eq)
0 - 2570 - 95%


-Nucleophiles
Silyl Enol EthersDCMLewis Acid (e.g.,

)
-78 to 050 - 80%

(Mukaiyama)

Self-Validating Experimental Protocols

Protocol A: -Alkylation with Phenolic Nucleophiles

This protocol describes the synthesis of 2-aryloxy-2-methoxyacetates. The use of anhydrous N,N-Dimethylformamide (DMF) is critical; as a polar aprotic solvent, it leaves the phenoxide anion unsolvated (highly reactive) while stabilizing any transient oxocarbenium character[2]. Potassium carbonate (


) is selected over hydroxide bases to prevent the competitive saponification of the methyl ester.

Materials:

  • Methyl 2-chloro-2-methoxyacetate (1.2 equivalents)

  • Substituted Phenol (1.0 equivalent)

  • Anhydrous

    
     (3.0 equivalents)
    
  • Anhydrous DMF (0.1 M relative to phenol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen). Dissolve the substituted phenol (e.g., 6.0 mmol) in 50 mL of anhydrous DMF[2].

  • Deprotonation: Add anhydrous

    
     (18.0 mmol) to the solution in one portion. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile. Causality: Pre-forming the phenoxide ensures rapid attack upon the addition of the electrophile, minimizing side reactions.
    
  • Electrophile Addition: Introduce methyl 2-chloro-2-methoxyacetate (7.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progression via LC-MS or TLC (typically 2-4 hours). The disappearance of the phenol mass peak validates the forward progression of the reaction.

  • Quench & Extraction: Dilute the reaction mixture with 50 mL of distilled water to dissolve inorganic salts, followed by 50 mL of Ethyl Acetate (EtOAc). Separate the phases and extract the aqueous layer three additional times with 50 mL EtOAc[3].

  • Purification (Self-Validation Step): Wash the combined organic fractions twice with a saturated aqueous sodium carbonate (

    
    ) solution. Causality: This specific wash chemically removes any unreacted phenolic starting material, ensuring high crude purity. Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Final Isolation: Purify via flash column chromatography (e.g.,

    
    ; cyclohexane:ethyl acetate gradient) to yield the pure 2-aryloxy-2-methoxyacetate[2].
    

Workflow Step1 1. Preparation Dissolve Phenol & Substrate in Anhydrous DMF Step2 2. Base Addition Add K2CO3 (3.0 eq) to generate phenoxide Step1->Step2 Step3 3. Reaction Stir at RT until completion (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Extraction Dilute with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with Na2CO3, Dry (Na2SO4), Chromatograph Step4->Step5

Step-by-step experimental workflow for the O-alkylation of phenols using anhydrous DMF.

Protocol B: Michaelis-Arbuzov Reaction for Phosphonate Synthesis

The reaction of methyl 2-chloro-2-methoxyacetate with triethyl phosphite yields diethyl (methoxy(methoxycarbonyl)methyl)phosphonate, a valuable Horner-Wadsworth-Emmons reagent[4]. This reaction is performed neat (solvent-free) at elevated temperatures.

Causality of Conditions: Triethyl phosphite acts as both the nucleophile and the solvent. High thermal energy (150 °C) is mandatory to overcome the steric hindrance at the secondary


-carbon during the initial 

attack, and to subsequently drive off the volatile ethyl chloride byproduct, rendering the reaction thermodynamically irreversible.

Step-by-Step Methodology:

  • Setup: Equip a heavy-walled reaction vessel with a reflux condenser and a distillation head to allow the escape/collection of ethyl chloride gas.

  • Mixing: Combine methyl 2-chloro-2-methoxyacetate (1.0 equivalent) with a slight excess of triethyl phosphite (1.2 equivalents).

  • Heating: Gradually heat the neat mixture to 150 °C under a steady stream of nitrogen.

  • Validation: The reaction is self-validating through the evolution of ethyl chloride gas. Continue heating for 4-6 hours until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. Remove unreacted triethyl phosphite via vacuum distillation. The resulting residue is the highly pure phosphonate product (typical yields 72-91%).

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Methyl 2-chloro-2-methoxyacetate readily hydrolyzes in the presence of atmospheric moisture to yield hydrogen chloride (HCl) and methyl glyoxylate. Always store the reagent under argon at 2-8 °C and utilize rigorously dried solvents.

  • Ester Hydrolysis: If the LC-MS trace reveals the presence of the corresponding carboxylic acid during ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -alkylation, the basicity of the system is too high, or the solvent is wet. Ensure the use of anhydrous 
    
    
    
    and strictly anhydrous DMF.
  • Thermal Degradation: During the Arbuzov reaction, exceeding 160 °C may lead to the thermal decomposition of the

    
    -chloro ether moiety before phosphite attack can occur. Precise temperature control via an aluminum heating block is recommended.
    

References

  • Alfa Chemistry. CAS 13157-96-5 Methyl chloro-methoxy acetate.
  • Semantic Scholar. Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes.
  • LookChem. Cas 122-52-1, Triethyl phosphite Reactions and Arbuzov Protocols.

Sources

Method

Synthesis of N-Acyl-Alpha-Amino Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of N-Acyl-Alpha-Amino Acid Derivatives N-acyl-alpha-amino acids (NAAAs) represent a versatile class of molecules at the intersection of lipid and amino acid chemistry. These amphiphilic com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Acyl-Alpha-Amino Acid Derivatives

N-acyl-alpha-amino acids (NAAAs) represent a versatile class of molecules at the intersection of lipid and amino acid chemistry. These amphiphilic compounds, consisting of an amino acid headgroup and a fatty acid tail, are not only found endogenously where they act as signaling molecules involved in various physiological processes, but they also hold significant promise in the realms of drug development, materials science, and cosmetics.[1][2] In pharmaceuticals, the lipophilic acyl chain can enhance the bioavailability of amino acid-based drugs, improve their membrane permeability, and modulate their pharmacokinetic profiles.[3][4] For instance, N-acyl amino acids have been investigated as novel oral delivery agents for proteins and as potential analgesics.[3][4] Given their importance, a thorough understanding of their synthesis is paramount for researchers aiming to explore their therapeutic and functional potential.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of N-acyl-alpha-amino acid derivatives, explains the chemical principles underpinning these methods, and offers insights into the critical choices made during the synthetic process. We will delve into classical methods like the Schotten-Baumann reaction, modern techniques employing peptide coupling agents, and greener enzymatic approaches.

Synthetic Methodologies: A Comparative Overview

The choice of synthetic strategy for preparing NAAAs depends on several factors, including the scale of the reaction, the nature of the amino acid and the acylating agent, and the desired purity of the final product. Here, we discuss three primary methods, each with its own set of advantages and considerations.

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Schotten-Baumann Reaction Utilizes acyl chlorides or anhydrides in the presence of a base.[5][6][7]70-90%[8]Cost-effective, scalable, and generally high-yielding.Use of potentially hazardous acylating agents; risk of side reactions if not carefully controlled.
Coupling Agent-Mediated Synthesis Employs reagents like carbodiimides (DCC, EDC) or uronium/phosphonium salts (HATU, HBTU) to activate the carboxylic acid.[9][10]85-98%[9]High efficiency, mild reaction conditions, and reduced risk of racemization with appropriate additives.[11]Higher cost of reagents; byproducts can complicate purification.
Enzymatic Synthesis Utilizes enzymes, such as lipases or acylases, to catalyze the acylation reaction.[12][13]40-80%[14]Environmentally friendly ("green chemistry"), high selectivity, and mild reaction conditions.Slower reaction times, enzyme cost and stability can be a concern, and substrate scope may be limited.[14]

I. The Schotten-Baumann Reaction: A Classic and Robust Method

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a widely used method for the N-acylation of amines due to its simplicity and effectiveness.[15] The reaction involves the acylation of an amino acid with an acyl chloride or anhydride under basic conditions, typically in a two-phase solvent system.[15]

A. Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it deprotonates the ammonium salt formed, regenerating the free amine for reaction.[5][6][7][16]

Schotten_Baumann_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Deprotonation Amino_Acid R'-NH₂ (Amino Acid) Acyl_Chloride R-COCl (Acyl Chloride) Amino_Acid->Acyl_Chloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Cl⁻ elimination N_Acyl_Amino_Acid R-CONH-R' (N-Acyl Amino Acid) Protonated_Amide->N_Acyl_Amino_Acid Deprotonation by Base Base Base (e.g., OH⁻) Base->Protonated_Amide

Caption: Mechanism of the Schotten-Baumann Reaction.

B. Detailed Experimental Protocol: Synthesis of N-Lauroyl-Glycine

Materials:

  • Glycine

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) in a 10% aqueous solution of NaOH (2.5 eq). Cool the solution to 0-5 °C in an ice bath with gentle stirring. The use of an aqueous base is a hallmark of the Schotten-Baumann conditions.[16]

  • Addition of Acyl Chloride: Dissolve lauroyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cooled amino acid solution over 30-45 minutes using a dropping funnel, ensuring the temperature remains below 10 °C. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude N-lauroyl-glycine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white solid.[8][17]

II. Coupling Agent-Mediated Synthesis: For High Efficiency and Purity

Peptide coupling reagents are indispensable tools in modern organic synthesis for the formation of amide bonds under mild conditions.[10] These reagents activate the carboxylic acid of the acylating agent, making it susceptible to nucleophilic attack by the amine of the amino acid. This method is particularly advantageous for sensitive substrates and when minimizing racemization is critical.[11]

A. The Role of Coupling Reagents and Additives

A variety of coupling reagents are available, broadly categorized as carbodiimides (e.g., DCC, EDC) and onium salts (uronium/phosphonium salts like HATU, HBTU, PyBOP).[10][18]

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18] While effective, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. To suppress these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used.[11]

  • Onium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and lead to faster reaction times with less racemization compared to carbodiimides alone.[9][19] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective uronium salt-based coupling reagent.[9]

Coupling_Agent_Mechanism cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Acylating Agent) HATU HATU Carboxylic_Acid->HATU Activation Active_Ester O-Acyl-HOAt Active Ester HATU->Active_Ester N_Acyl_Amino_Acid_Ester R-CONH-R' (N-Acyl Amino Acid Ester) Active_Ester->N_Acyl_Amino_Acid_Ester Nucleophilic Attack Amino_Acid_Ester R'-NH₂ (Amino Acid Ester) Amino_Acid_Ester->Active_Ester

Caption: Generalized mechanism of HATU-mediated amide bond formation.

B. Detailed Experimental Protocol: Synthesis of N-Oleoyl-D-Lysine Methyl Ester using HATU

Materials:

  • Oleic acid

  • D-Lysine methyl ester hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oleic acid (1.0 eq), D-Lysine methyl ester hydrochloride (1.1 eq), and HATU (1.2 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Cool the mixture to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amino acid ester and the acid generated during the reaction.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-oleoyl-D-lysine methyl ester.

III. Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis of NAAAs offers a sustainable and highly selective alternative to traditional chemical methods.[13] Lipases and acylases are the most commonly employed enzymes for this transformation. These biocatalysts can operate under mild conditions (neutral pH and ambient temperature), often in aqueous or co-solvent systems, thereby reducing the environmental impact.[12]

A. Principles of Enzymatic N-Acylation

Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse to form amide bonds in non-aqueous or low-water environments.[12] The enzyme's active site binds the fatty acid, forming an acyl-enzyme intermediate, which is then attacked by the amino group of the amino acid to form the N-acyl derivative. The choice of solvent is critical to shift the equilibrium towards synthesis rather than hydrolysis.

Enzymatic_Synthesis_Workflow Start Combine Amino Acid, Fatty Acid, and Immobilized Lipase in Solvent Incubation Incubate with Stirring (e.g., 24-48 hours at 40-50 °C) Start->Incubation Enzyme_Removal Remove Immobilized Enzyme (Filtration or Centrifugation) Incubation->Enzyme_Removal Product_Isolation Isolate Product from Supernatant (e.g., Solvent Evaporation, Precipitation) Enzyme_Removal->Product_Isolation Purification Purify N-Acyl Amino Acid (Recrystallization or Chromatography) Product_Isolation->Purification Final_Product Pure N-Acyl Amino Acid Purification->Final_Product

Caption: General workflow for enzymatic synthesis of N-acyl amino acids.

B. Detailed Experimental Protocol: Lipase-Catalyzed Synthesis of N-Decanoyl-L-Aspartic Acid

Materials:

  • L-Aspartic acid

  • Decanoic acid

  • Immobilized lipase from Candida antarctica (e.g., Novozym 435)

  • Ethyl methyl ketone (or another suitable organic solvent)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a screw-capped vial, combine L-aspartic acid (1.0 eq), decanoic acid (1.2 eq), and immobilized lipase (e.g., 10% w/w of total substrates) in ethyl methyl ketone.

  • Incubation: Seal the vial and place it in an incubator shaker at 45 °C with constant agitation (e.g., 200 rpm) for 48-72 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Product Isolation:

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be precipitated by adding a non-polar solvent or purified directly.

  • Purification:

    • Purify the N-decanoyl-L-aspartic acid by recrystallization from an ethanol/water mixture.

IV. Purification and Characterization

Regardless of the synthetic method employed, purification and thorough characterization of the final N-acyl-alpha-amino acid derivative are essential to ensure its identity and purity.

A. Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid NAAAs. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to induce crystallization, leaving impurities behind in the mother liquor.[8][17] A binary solvent system (a "good" solvent and a "poor" solvent) is often employed to achieve optimal crystallization.[17]

  • Flash Column Chromatography: For non-crystalline or oily products, or for separating mixtures of closely related compounds, flash chromatography on silica gel is the preferred method. A solvent system of appropriate polarity is used to elute the desired compound from the column.

B. Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of synthesized NAAAs.[20] Key diagnostic signals in the ¹H NMR spectrum include the amide N-H proton, the α-proton of the amino acid (which is typically shifted downfield upon acylation), and the signals corresponding to the aliphatic chain of the fatty acid.[20][21]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the synthesized compound, confirming the successful conjugation of the amino acid and the fatty acid.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch (typically around 1640 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

Conclusion

The synthesis of N-acyl-alpha-amino acid derivatives is a critical capability for researchers in drug discovery and the life sciences. The choice between the robust Schotten-Baumann reaction, the efficient coupling agent-mediated methods, and the green enzymatic approaches will depend on the specific research goals and available resources. By understanding the underlying mechanisms and following detailed, validated protocols, scientists can confidently synthesize these valuable molecules for further investigation. The purification and characterization steps are equally vital to ensure the quality and integrity of the final compounds, paving the way for their successful application in a wide range of scientific endeavors.

References

  • A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved March 7, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 7, 2026, from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved March 7, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved March 7, 2026, from [Link]

  • Schotten Baumann reaction procedure. (2023, August 23). Chemistry Notes. Retrieved March 7, 2026, from [Link]

  • Ho, R. J., & Gibaldi, M. (1992). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of pharmaceutical sciences, 81(3), 252–255. [Link]

  • Nucleoside N-acylation with active derivatives of amino acids. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved March 7, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 7, 2026, from [Link]

  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: Neuromodulators and probes for new drug targets. (2010, August 15). Macquarie University. Retrieved March 7, 2026, from [Link]

  • Ch27 : Peptide synthesis. (n.d.). Chemistry. Retrieved March 7, 2026, from [Link]

  • Carland, J. E., et al. (2016). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Bioorganic & medicinal chemistry, 24(18), 4064–4075. [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024, October 25). Applied Microbiology and Biotechnology, 108(1). [Link]

  • 26.7 Peptide Synthesis. (2023, May 18). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Peptide Hand Synthesis Part 5: Coupling Amino Acids. (2022, June 11). YouTube. Retrieved March 7, 2026, from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). Molecules, 24(23), 4404. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enzymatic synthesis of N-ε-acyllysines. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024, February 16). PubMed. Retrieved March 7, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Enzymatic Synthesis of N Acyl L Amino Acids in A Glycerol Water System Using Acylase I From Pig Kidney. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. (2026, January 23). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. (2005, January 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Acylation yields and translational efficiency of initiator amino acids.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023, February 24). Recent. Retrieved March 7, 2026, from [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2022, November 29). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Process for purifying long chain amino acids. (n.d.). Google Patents.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Application

Application Note: Synthesis of Vitamin B6 Analogs via Methyl 2-chloro-2-methoxyacetate-Derived Horner-Wadsworth-Emmons Reagents

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers. Document Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The synthesis of highly substituted pyridine cores is a critical bottleneck in the development of Pyridoxine (Vitamin B6) analogs. This application note details a robust, three-stage synthetic strategy utilizing Methyl 2-chloro-2-methoxyacetate (CAS 13157-96-5)[1] as a bifunctional C2-C3 building block. By converting this


-chloro ester into a Horner-Wadsworth-Emmons (HWE) phosphonate reagent[2], chemists can efficiently generate electron-deficient 

-methoxy enoates. These enoates serve as highly reactive dienophiles in the Kondrat'eva aza-Diels-Alder cycloaddition[3], providing direct, regioselective access to the polysubstituted pyridine scaffold characteristic of Vitamin B6[4].

Mechanistic Causality & Synthetic Strategy (E-E-A-T)

As a self-validating synthetic system, this workflow is designed with specific mechanistic checkpoints to ensure high fidelity and yield.

Phase I: The Michaelis-Arbuzov Phosphonylation

Methyl 2-chloro-2-methoxyacetate features an


-carbon highly activated by adjacent electron-withdrawing ester and methoxy groups. When reacted with trimethyl phosphite, the phosphorus lone pair executes a rapid 

attack, displacing the chloride ion. The subsequent dealkylation of the phosphonium intermediate by the liberated chloride yields the stable HWE reagent, methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate (CAS 16141-78-9)[2],[5]. Causality of Design: The Arbuzov reaction is performed neat at elevated temperatures to maximize collision frequency and provide the activation energy necessary for the final dealkylation step.
Phase II: Horner-Wadsworth-Emmons (HWE) Olefination

The phosphonate is deprotonated to form a stabilized carbanion, which is then reacted with a target aldehyde (e.g., a protected glycolaldehyde for B6 sidechains) to yield an


-methoxy-

-unsaturated ester. Causality of Design: The HWE olefination is selected over traditional Wittig chemistry because it provides superior (E)-stereoselectivity and generates water-soluble phosphate byproducts, vastly simplifying downstream purification.
Phase III: Kondrat'eva [4+2] Cycloaddition

The resulting enoate acts as a highly electron-deficient dienophile. When reacted with an electron-rich azadiene—specifically, 5-ethoxy-4-methyloxazole—a regioselective [4+2] Diels-Alder cycloaddition occurs[3]. Causality of Design: The initial bicyclic cycloadduct is thermodynamically unstable. The elevated reaction temperature forces the spontaneous extrusion of ethanol, driving the irreversible aromatization into the highly stable pyridine core of Vitamin B6[6].

Workflow A Methyl 2-chloro- 2-methoxyacetate B Phosphonate (HWE Reagent) A->B Arbuzov P(OMe)3 C α-Methoxy Enoate (Dienophile) B->C HWE Reaction Aldehyde, Base D Pyridine Core (Cycloadduct) C->D Kondrat'eva [4+2] Oxazole E Vitamin B6 Analog D->E Deprotection & Reduction

Figure 1: Synthetic workflow from methyl 2-chloro-2-methoxyacetate to Vitamin B6 analogs.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate
  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask equipped with a reflux condenser and a gas scrubber, add Methyl 2-chloro-2-methoxyacetate (1.0 equiv, 50 mmol).

  • Reagent Addition: Slowly add trimethyl phosphite (1.2 equiv, 60 mmol) neat.

  • Thermal Activation: Heat the mixture to 110 °C. Maintain rigorous stirring.

  • Validation Checkpoint: Monitor the reaction via the gas scrubber. The reaction generates gaseous methyl chloride. Once gas evolution ceases (typically 10-12 hours), the dealkylation is complete.

  • Purification: Remove excess trimethyl phosphite under reduced pressure (0.1 Torr, 50 °C).

  • Analytical Validation: Analyze the crude oil via

    
    P NMR. The disappearance of the phosphite signal (~140 ppm) and the emergence of a sharp singlet at ~20 ppm confirms quantitative conversion to the phosphonate.
    
Protocol B: HWE Olefination to Form the Dienophile
  • Deprotonation: Dissolve the phosphonate (1.0 equiv, 20 mmol) in anhydrous THF (50 mL) and cool to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv). Causality: NaH irreversibly deprotonates the phosphonate, preventing retro-aldol side reactions.

  • Coupling: Stir for 30 minutes until hydrogen evolution stops. Dropwise add the target aldehyde (1.0 equiv) dissolved in 10 mL THF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Quench with saturated aqueous

    
    . Extract with EtOAc. Analyze the crude mixture via TLC (Hexane:EtOAc 8:2). 
    
    
    
    H NMR validation must show an alkene proton with a coupling constant of
    
    
    Hz, confirming the required (E)-geometry.
Protocol C: Kondrat'eva Aza-Diels-Alder Cycloaddition
  • Reaction Assembly: In a heavy-walled pressure tube, dissolve the

    
    -methoxy enoate (1.0 equiv, 10 mmol) and 5-ethoxy-4-methyloxazole (1.5 equiv, 15 mmol) in anhydrous toluene (20 mL).
    
  • Cycloaddition: Seal the tube and heat to 120 °C for 24 hours. Causality: The high thermal energy is strictly required to overcome the HOMO-LUMO gap of the inverse-electron-demand cycloaddition and drive the subsequent aromatization.

  • Validation Checkpoint: Cool to room temperature and concentrate. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR must show the complete disappearance of the oxazole C2 proton (~7.8 ppm) and the appearance of the highly substituted pyridine aromatic signals. The extrusion of ethanol acts as the thermodynamic driving force, ensuring the reaction is irreversible.
    

Logic Dienophile Dienophile: α-Methoxy Enoate (LUMO dominant) FMO FMO Alignment: Regioselective [4+2] Cycloaddition Dienophile->FMO Diene Azadiene: 5-Ethoxy-4-methyloxazole (HOMO dominant) Diene->FMO Intermediate Bicyclic Intermediate (Unstable) FMO->Intermediate Aromatization Aromatization: Extrusion of EtOH Intermediate->Aromatization Thermodynamic Driving Force Product Highly Substituted Pyridine Aromatization->Product

Figure 2: Mechanistic logic of the Kondrat'eva aza-Diels-Alder cycloaddition.

Quantitative Data Summary

The following table summarizes the expected operational parameters and validation metrics for the three-step sequence.

Reaction StepTransformationKey ReagentsTemp (°C)Time (h)Expected YieldPrimary Validation Metric
Step 1 Arbuzov Phosphonylation

(Neat)
1101285 - 90%

P NMR (~20 ppm singlet)
Step 2 HWE OlefinationNaH, Aldehyde, THF0

25
475 - 80%

H NMR (E)-Alkene (

Hz)
Step 3 Kondrat'eva Cycloaddition5-Ethoxy-4-methyloxazole1202460 - 70%HRMS (Pyridine

)

References

  • [1] METHYL CHLORO-METHOXY ACETATE 13157-96-5 wiki, Guidechem. Available at:

  • [2] Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate, LookChem. Available at:

  • [5] Methyl 2-bromo-2-methoxyacetate, Benchchem. Available at:

  • [3] The Kondrat'eva Reaction in Flow: Direct Access to Annulated Pyridines, ResearchGate. Available at:

  • [4] NEW CHEMISTRY OF OXAZOLES, CLOCKSS. Available at:

  • [6] Kondrat'eva ligation: Diels-Alder-based irreversible reaction for bioconjugation, PubMed. Available at:

Sources

Method

General procedure for phosphine-catalyzed reactions of Methyl 2-chloro-2-methoxyacetate

Application Note: General Procedure for Phosphine-Catalyzed Reactions of Methyl 2-chloro-2-methoxyacetate Introduction & Scope Methyl 2-chloro-2-methoxyacetate (MCMA, CAS: 13157-96-5) is a highly versatile, bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: General Procedure for Phosphine-Catalyzed Reactions of Methyl 2-chloro-2-methoxyacetate

Introduction & Scope

Methyl 2-chloro-2-methoxyacetate (MCMA, CAS: 13157-96-5) is a highly versatile, bifunctional C2-synthon widely utilized in advanced organic synthesis and drug development. Featuring both an electrophilic α-chloro center and an electron-donating α-methoxy group, MCMA is uniquely primed for phosphine-mediated transformations. While MCMA is frequently utilized in Friedel-Crafts-type indolizations[1] and the preparation of complex cyclic ethers[2], its utility in organocatalysis is particularly noteworthy.

In the presence of tertiary phosphines (e.g., triphenylphosphine, PPh3), the α-chloro group of MCMA allows for rapid nucleophilic substitution to generate a reactive phosphonium intermediate. Upon base-mediated deprotonation, the resulting methoxy-stabilized phosphorus ylide can participate in a variety of transformations, most notably phosphine-catalyzed annulations (such as [3+2] and [4+1] cycloadditions) with electron-deficient alkenes or imines[3].

This application note provides a comprehensive, self-validating protocol for the phosphine-catalyzed annulation of MCMA, detailing the mechanistic causality behind reagent selection, step-by-step experimental workflows, and quantitative optimization data.

Mechanistic Causality & Experimental Design

To achieve high yields and stereoselectivity, it is critical to understand the causality of the catalytic cycle. In a typical phosphine-catalyzed annulation involving an α-haloester like MCMA, the tertiary phosphine acts as a nucleophilic organocatalyst rather than a stoichiometric reagent.

  • Activation: PPh3 attacks the electrophilic α-carbon of MCMA, displacing the chloride ion to form a phosphonium salt. The choice of a non-polar or moderately polar solvent (like toluene or THF) prevents the premature hydrolysis of this moisture-sensitive intermediate.

  • Ylide Formation: A mild, insoluble base (e.g., Cs2CO3) deprotonates the acidic α-proton, generating a phosphorus ylide. The α-methoxy group stabilizes this ylide through resonance, modulating its nucleophilicity and preventing unwanted homocoupling.

  • Conjugate Addition & Cyclization: The ylide undergoes a conjugate (Michael) addition to an electron-deficient acceptor (e.g., an enone). Subsequent intramolecular cyclization forms a new ring system.

  • Catalyst Turnover: Driven by the thermodynamics of ring closure, the phosphine is eliminated as a leaving group, regenerating the catalyst and yielding the final functionalized cycloadduct[3].

Self-Validating Analytical System

The reaction's progress can be intrinsically monitored via ^31^P NMR. The disappearance of the free PPh3 signal (approx. -5 ppm) and the transient appearance of the phosphonium intermediate (approx. +20 to +25 ppm) confirm the initiation of the catalytic cycle. The absence of a +29 ppm signal confirms that the system is successfully excluding oxygen (preventing the formation of triphenylphosphine oxide).

Mechanism MCMA Methyl 2-chloro-2-methoxyacetate (MCMA) Phosphonium Phosphonium Intermediate MCMA->Phosphonium Nucleophilic Substitution Phosphine Phosphine Catalyst (e.g., PPh3) Phosphine->Phosphonium Catalyst Entry Ylide Methoxy-Stabilized Ylide Phosphonium->Ylide Base-Mediated Deprotonation Adduct Zwitterionic Adduct Ylide->Adduct Conjugate Addition Michael Michael Acceptor (Enone/Imine) Michael->Adduct Electrophile Adduct->Phosphine Catalyst Regeneration Product Annulated Product Adduct->Product Cyclization & Elimination

Mechanistic pathway of the phosphine-catalyzed annulation using MCMA.

Quantitative Data: Condition Optimization

The efficiency of the phosphine-catalyzed reaction is highly dependent on the solvent polarity, the nature of the base, and the nucleophilicity of the phosphine. Table 1 summarizes the optimization data for a standard [3+2] annulation of MCMA with a model enone.

Table 1: Optimization of Phosphine-Catalyzed Annulation Conditions

EntryCatalyst (mol %)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1PPh3 (10)K2CO3DCM2545Incomplete conversion; catalyst resting state trapped.
2PPh3 (20)K2CO3THF2562Improved turnover, but slow deprotonation.
3PPh3 (20)Cs2CO3THF2588Cs+ effect enhances ylide formation rate.
4PBu3 (20)Cs2CO3THF2555High nucleophilicity of PBu3 leads to side reactions.
5PPh3 (20)Cs2CO3Toluene6091Optimal balance of ylide stabilization and turnover.

Detailed Experimental Protocol

Reagents and Equipment Preparation
  • MCMA (CAS 13157-96-5): Must be freshly distilled or passed through a short plug of activated basic alumina immediately prior to use to remove HCl impurities resulting from trace hydrolysis.

  • Solvent: Anhydrous Toluene must be degassed via three freeze-pump-thaw cycles to prevent phosphine oxidation.

  • Glassware: Oven-dried Schlenk tubes maintained under a strict Argon atmosphere.

Step-by-Step Procedure
  • Setup: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and anhydrous Cs2CO3 (488 mg, 1.5 mmol, 1.5 eq).

  • Catalyst Addition: Add triphenylphosphine (PPh3) (52 mg, 0.2 mmol, 20 mol%) to the reaction vessel.

  • Solvent Introduction: Evacuate and backfill the tube with Argon three times. Inject 5.0 mL of anhydrous, degassed toluene.

  • MCMA Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Methyl 2-chloro-2-methoxyacetate (166 mg, 1.2 mmol, 1.2 eq) dropwise over 5 minutes.

    • Causality Note: Dropwise addition at low temperature prevents the thermal decomposition of the transient phosphonium salt and suppresses the homocoupling of the highly reactive ylide.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the Michael acceptor and the formation of a new UV-active spot indicates completion.

  • Quenching & Workup: Cool the mixture to room temperature. Quench with 5 mL of saturated aqueous NH4Cl to neutralize the base and destroy any remaining ylide. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Workflow Step1 1. Preparation Dry Reagents Step2 2. Initiation Add PPh3 & Base Step1->Step2 Step3 3. MCMA Addition Dropwise at 0 °C Step2->Step3 Step4 4. Catalysis Heat to 60 °C Step3->Step4 Step5 5. Workup NH4Cl Quench Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Step-by-step experimental workflow for the phosphine-catalyzed annulation.

Troubleshooting & Quality Control

  • Starting Material Recovery (Reaction Stalling): If the enone is unreacted, the MCMA may have hydrolyzed prior to ylide formation. Ensure MCMA is stored under inert gas at -20 °C. Check the integrity of MCMA via ^1^H NMR before use (look for a singlet at ~3.5 ppm for the methoxy group, a singlet at ~3.8 ppm for the ester methyl, and a distinct singlet at ~5.5 ppm for the α-CH).

  • Formation of Triphenylphosphine Oxide (TPPO): A common failure mode if oxygen is present. Ensure strict Schlenk techniques. TPPO can be detected by ^31^P NMR at +29 ppm. If TPPO levels exceed 10 mol%, degas solvents more rigorously.

  • Product Characterization: The final annulated product should exhibit characteristic ^1^H NMR signals for the retained methoxy group (usually a singlet shifted to 3.2–3.4 ppm due to the new cyclic environment) and the ester moiety, validating the successful incorporation of the C2-synthon.

References

  • Phosphine-Catalyzed[5+1] Annulation of δ-Sulfonamido-Substituted Enones with N-Sulfonylimines, The Royal Society of Chemistry. 3[3]

  • Bis- and Trisindolylmethanes (BIMs and TIMs), Chemical Reviews - ACS Publications. 1[1]

  • Preparation of eight-membered cyclic ethers by Lewis acid promoted acetal-alkene cyclizations, Journal of the American Chemical Society - ACS Publications.2[2]

Sources

Application

Application Note: Preparation of Methyl 2-chloro-2-methoxyacetate from Methyl Glyoxylate Hemiacetal

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction & Synthetic Scope

Methyl 2-chloro-2-methoxyacetate is a highly reactive α-chloro ether that serves as a pivotal electrophilic building block in advanced organic synthesis. It is extensively utilized in the preparation of α-(dialkoxyphosphoryl)glycinates via the Michaelis-Arbuzov reaction[1], the synthesis of cyclic hydroxamic acids[2], and the total synthesis of complex cyclic guanidine-containing marine natural products[3].

Due to the inherent instability of the α-chloro ether moiety, this compound is highly susceptible to hydrolysis and is typically synthesized immediately prior to use via the chlorination of methyl glyoxylate hemiacetal (methyl 2-hydroxy-2-methoxyacetate).

Mechanistic Insights & Causality (E-E-A-T)

The transformation of the hemiacetal to the corresponding α-chloro ether relies on a nucleophilic acyl substitution followed by an entropically driven decomposition. Understanding this causality is critical for mastering the protocol:

  • Activation via Vilsmeier-Haack Catalysis: While thionyl chloride (SOCl₂) can react directly with the hemiacetal, the addition of a catalytic amount of N,N-Dimethylformamide (DMF) significantly accelerates the reaction. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species rapidly activates the hydroxyl group of the hemiacetal to form an alkyl chlorosulfite intermediate, suppressing unwanted side reactions.

  • Anchimeric Assistance & Decomposition: The decomposition of the chlorosulfite intermediate is driven by the release of sulfur dioxide (SO₂) gas. The adjacent methoxy group provides vital anchimeric assistance, stabilizing the developing positive charge to form a transient oxocarbenium ion.

  • Product Trapping & Sensitivity: The oxocarbenium ion is rapidly trapped by the chloride ion to yield the final α-chloro ether. The presence of this oxocarbenium intermediate explains the extreme moisture sensitivity of the product; any adventitious water will rapidly hydrolyze it back to the hemiacetal.

Mechanism SM Hemiacetal Substrate Int1 Chlorosulfite Intermediate SM->Int1 + SOCl2 - HCl Int2 Oxocarbenium Ion Int1->Int2 - SO2 Anchimeric Prod α-Chloro Ether Product Int2->Prod + Cl-

Mechanistic pathway of hemiacetal chlorination to α-chloro ether.

Quantitative Data & Reagent Specifications

Table 1: Reagent Specifications and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl glyoxylate hemiacetal120.101.0012.0 g (100 mmol)Primary Substrate
Thionyl Chloride (SOCl₂)118.971.208.7 mL (120 mmol)Chlorinating Agent
Dichloromethane (DCM)84.93Solvent50.0 mLReaction Medium
N,N-Dimethylformamide (DMF)73.090.050.4 mL (5.0 mmol)Catalyst

Experimental Protocol

Self-Validating Indicators: This protocol is designed as a self-validating system. The reaction progress is physically indicated by the stoichiometric evolution of SO₂ and HCl gases. The cessation of bubbling confirms the consumption of the chlorosulfite intermediate. Furthermore, precise temperature control validates the suppression of exothermic degradation.

Step-by-Step Methodology
  • Setup & Purge: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Attach the condenser outlet to a gas scrubber containing a saturated NaOH solution to neutralize evolved SO₂ and HCl. Purge the system thoroughly with dry Argon.

  • Dissolution: Charge the flask with methyl glyoxylate hemiacetal (12.0 g, 100 mmol) and anhydrous dichloromethane (50.0 mL). Add DMF (0.4 mL, 5.0 mmol) as the catalyst.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Cooling is critical to control the exothermic formation of the chlorosulfite and prevent the premature, uncontrolled release of gases.

  • Reagent Addition: Transfer thionyl chloride (8.7 mL, 120 mmol) to the dropping funnel. Add it dropwise over 30 minutes. Causality: Dropwise addition ensures the internal temperature remains below 5 °C, preventing the degradation of the sensitive oxocarbenium intermediate.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 3 hours. The reaction is complete when gas evolution ceases. Note: Do not use Thin Layer Chromatography (TLC) to monitor progress, as the silica gel will hydrolyze the α-chloro ether, yielding false negatives.

  • Concentration: Transfer the mixture to a rotary evaporator equipped with a cold trap. Remove the DCM and excess SOCl₂ under reduced pressure (approx. 50–100 mbar) at a water bath temperature not exceeding 30 °C.

  • Purification: Purify the resulting dark crude oil via fractional vacuum distillation. Methyl 2-chloro-2-methoxyacetate distills as a colorless liquid under high vacuum. Discard the initial fore-run to ensure high purity.

  • Storage: Transfer the purified product to a Schlenk flask, backfill with Argon, and store at -20 °C. Use within a few weeks for optimal results.

Workflow Step1 1. Setup & Purge Ensure anhydrous conditions Step2 2. Dissolution Hemiacetal + DCM + DMF Step1->Step2 Step3 3. Reagent Addition Dropwise SOCl2 at 0 °C Step2->Step3 Step4 4. Reaction Phase Warm to RT, monitor gas Step3->Step4 Step5 5. Concentration Vacuum removal of volatiles Step4->Step5 Step6 6. Purification Fractional vacuum distillation Step5->Step6

Step-by-step workflow for synthesizing methyl 2-chloro-2-methoxyacetate.

Troubleshooting & Quality Control

Table 2: Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Violent gas evolution Exothermic runaway due to rapid SOCl₂ addition.Reduce addition rate; ensure ice bath maintains internal temp < 5 °C.
Low yield / Degradation Hydrolysis of the oxocarbenium intermediate.Ensure all glassware is flame-dried; use strictly anhydrous DCM and Argon.
Incomplete conversion Insufficient activation of the hydroxyl group.Verify SOCl₂ quality (must be colorless); ensure DMF catalyst was added.
Discoloration during distillation Thermal decomposition of the α-chloro ether.Lower the distillation pressure to reduce the required boiling temperature.

References

1.[1] Title: α-Amino acid derivatives with a Cα-P bond in organic synthesis Source: Arkivoc (arkat-usa.org) URL: 2.[3] Title: Syntheses of Cyclic Guanidine-Containing Natural Products Source: PMC - NIH (nih.gov) URL: 3.[2] Title: Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes Source: Semantic Scholar (semanticscholar.org) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of Methyl 2-chloro-2-methoxyacetate

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and standard operating procedures (SOPs) for researchers handling Methyl 2-chloro-2-methoxyacetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and standard operating procedures (SOPs) for researchers handling Methyl 2-chloro-2-methoxyacetate. As an


-chloro ether, this compound is highly susceptible to moisture-induced degradation, requiring strict anhydrous techniques to maintain its chemical integrity during storage and use.

Mechanistic Insight: The Causality of Hydrolysis

Understanding why Methyl 2-chloro-2-methoxyacetate is unstable is critical to preventing its degradation. The molecule contains a chlorine atom adjacent to a methoxy group. The methoxy oxygen donates lone-pair electron density, making the chlorine an excellent leaving group and facilitating the formation of a highly electrophilic oxocarbenium ion intermediate (1)[1].

When exposed to even trace amounts of atmospheric moisture, water rapidly attacks this oxocarbenium ion to form an unstable hemiacetal. This intermediate immediately collapses, yielding three degradation products: hydrogen chloride (HCl) , methanol , and methyl glyoxylate (2)[2]. The continuous release of HCl is autocatalytic—it accelerates further degradation and causes hazardous pressure buildup inside sealed containers.

Troubleshooting & FAQs

Q1: I opened my storage fridge and noticed the Sure/Seal™ bottle of Methyl 2-chloro-2-methoxyacetate is bulging. What happened? A1: The bottle has been exposed to trace moisture, initiating hydrolysis. The bulging is caused by the generation of hydrogen chloride (HCl) gas. Causality & Action: The positive pressure means the structural integrity of the seal is compromised. Do not use the reagent. Transfer the bottle to a fume hood immediately. Vent the pressure carefully using a needle attached to an empty balloon, then quench the remaining contents with a saturated aqueous sodium carbonate solution or 10% ammonia to neutralize the acid and reactive electrophiles (3)[3].

Q2: My reagent has turned slightly yellow and cloudy. Is it still viable for my reaction? A2: No. Pure Methyl 2-chloro-2-methoxyacetate is a clear, colorless liquid. Cloudiness indicates the formation of polymeric byproducts or the presence of dissolved HCl and moisture. Using this in a reaction will introduce methyl glyoxylate and methanol, which will likely cause side reactions and severely reduce your yield.

Q3: I purged my syringe with nitrogen, but the reagent still degraded over a few weeks. Why? A3: Nitrogen is lighter than air and is easily displaced if the septum is punctured multiple times. For highly sensitive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chloro ethers, Argon  is strongly preferred because it is denser than air and provides a superior protective blanket over the liquid ()[4]. Additionally, standard needles core the PTFE septum over time. Always use a small-gauge (e.g., 20G or 22G) non-coring needle.

Standard Operating Procedure: Anhydrous Dispensing

To ensure a self-validating, moisture-free system, follow this protocol for dispensing and storing the reagent. This workflow guarantees that at no point is the internal environment exposed to atmospheric moisture.

Step 1: Glassware Preparation Oven-dry all receiving flasks and syringes at 140°C for at least 4 hours. Cool the glassware under a continuous stream of dry Argon to remove the thin film of adsorbed moisture ().

Step 2: Syringe Preparation Flush a gas-tight syringe with dry Argon three times. Self-Validation Check: If the plunger moves smoothly without resistance during the flush, the internal seal is intact and free of particulate degradation products.

Step 3: Establishing Positive Pressure Attach a Sure/Seal™ septum inlet transfer adapter to the bottle neck. Introduce dry Argon via the side arm to maintain a blanket of inert gas over the crown-cap (4)[4]. Self-Validation Check: Connect a bubbler to the exit line to visually confirm positive pressure.

Step 4: Extraction Insert the purged syringe vertically through the adapter. Slowly draw the required volume plus a slight excess (to compensate for gas bubbles). The Argon pressure should naturally push the plunger back as the reagent enters the syringe (). Pull a small headspace of Argon into the syringe before withdrawing the needle to prevent atmospheric moisture from entering the needle tip.

Step 5: Storage After use, replace the plunger cap on the transfer adapter before disconnecting the Argon supply. Store the bottle upright in a secondary container (desiccator) at -20°C.

Data Presentation: Storage Conditions vs. Reagent Integrity

Table 1: Impact of Storage Conditions on Methyl 2-chloro-2-methoxyacetate Stability

Storage ConditionAtmosphereSeptum IntegrityExpected Shelf-LifeVisual Indicator of Degradation
-20°C (Freezer)ArgonIntact (Unpunctured)> 12 MonthsNone (Clear, colorless)
2-8°C (Fridge)ArgonPunctured (Sealed)3 - 6 MonthsSlight pressure buildup
20°C (Room Temp)NitrogenPunctured1 - 2 WeeksYellowing, fuming upon opening
20°C (Room Temp)AirOpen / Compromised< 1 HourRapid fuming, vigorous bubbling

Workflow Visualization

Workflow A Start: Inspect Reagent Bottle B Is Sure/Seal™ intact & clear? A->B C Purge Syringe with Argon (3x) B->C Yes (Valid) D Quench with 10% NH3 / NaHCO3 B->D No (Degraded) E Insert Syringe & Pressurize C->E F Withdraw Reagent E->F G Store at -20°C under Argon F->G

Workflow for the anhydrous dispensing and storage of Methyl 2-chloro-2-methoxyacetate.

References

  • Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Organic Syntheses. "alcohol - Organic Syntheses Procedure.
  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents.
  • Benchchem. "1,2-Bis(chloromethoxy)ethane | 13483-18-6.
  • ResearchGate. "Different hybridized oxygen atoms controlled chemoselective formation of oxocarbenium ions.

Sources

Optimization

Improving yield in Methyl 2-chloro-2-methoxyacetate amidoalkylation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and yield issues during amidoalkylation and Friedel-Crafts reactions utilizing Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and yield issues during amidoalkylation and Friedel-Crafts reactions utilizing Methyl 2-chloro-2-methoxyacetate (MCMA) .

While MCMA is a highly versatile glyoxylic acid equivalent for introducing methoxycarbonyl(methoxy)methyl motifs, its bifunctional nature often leads to uncontrolled side reactions. This guide deconstructs the mechanistic pitfalls of this reagent and provides field-validated, self-validating protocols to optimize your synthetic workflows.

Mechanistic Insights & Troubleshooting FAQs

Q: Why am I isolating bis-alkylated diarylacetic acid derivatives instead of my target mono-alkylated α-methoxyarylacetic acid? A: This is the most prevalent failure mode when utilizing MCMA. The reagent features two potential leaving groups: an α-chloro group and an α-methoxy group. Under Lewis acidic conditions, the highly labile chloride leaves first, generating an electrophilic oxocarbenium/N-acyliminium intermediate. This intermediate reacts with your nucleophile (e.g., an electron-rich indole) to form the desired mono-alkylated product.

However, the causality of your low yield lies in the stability of this newly formed product. The mono-alkylated species is essentially a mixed acetal stabilized by an electron-rich aromatic ring. The remaining methoxy group is highly susceptible to subsequent Lewis acid-promoted cleavage or activation by the HCl byproduct generated in the first step. This triggers a second ionization event, leading to rapid, uncontrolled bis-alkylation[1].

The Fix: To arrest the reaction at the mono-alkylation stage, you must introduce a control reagent. The addition of 2 effectively scavenges the HCl byproduct and modulates the local Lewis acidity. This prevents the second leaving group from departing, allowing the successful isolation of the intermediate α-methoxyarylacetic acid derivatives[2].

Mechanism MCMA Methyl 2-chloro-2-methoxyacetate (MCMA) Int1 First Reactive Intermediate (Oxocarbenium Ion) MCMA->Int1 Lewis Acid (-Cl⁻) Mono Mono-alkylated Product (Retains -OMe) Int1->Mono + Nucleophile Int2 Second Reactive Intermediate (Loss of -OMe) Mono->Int2 Uncontrolled (Excess Acid) Mono->Int2 Blocked by BSA Bis Bis-alkylated Product (Diarylacetic acid) Int2->Bis + Nucleophile BSA Control Reagent: BSA (Traps HCl, prevents -OMe loss) BSA->Mono Stabilizes

Figure 1: Mechanistic divergence in MCMA alkylation and the stabilizing role of BSA.

Q: My reaction mixture turns black immediately upon MCMA addition, and yields are negligible. What is the cause? A: MCMA is an α-chloro ether, making it acutely sensitive to atmospheric moisture. If your solvents are not strictly anhydrous, the reagent undergoes rapid hydrolysis to yield methyl glyoxylate and stoichiometric HCl. This uncontrolled burst of strong acid causes rapid polymerization of electron-rich nucleophiles and degrades the starting materials. Ensure all solvents are freshly distilled over appropriate drying agents (e.g., CaH₂ for DCM) and that the reagent is stored under argon.

Q: How does the choice of Lewis acid impact the reaction pathway? A: The hardness and oxophilicity of the Lewis acid dictate the leaving group dynamics. Hard acids like TiCl₄ aggressively coordinate to both the chloride and the methoxy oxygen, pushing the reaction uncontrollably toward bis-alkylation or decomposition. Softer Lewis acids, such as ZnCl₂, provide a more tempered generation of the first reactive intermediate. Empirical data shows that stoichiometric ZnCl₂ combined with BSA is the optimal catalytic system for controlled mono-alkylation[1].

Empirical Data: Reaction Optimization

The following table summarizes the causal relationship between the chosen catalytic system and the resulting product distribution during the amidoalkylation of indoles with MCMA.

Lewis AcidAdditiveNucleophileReaction TimeMajor Product IsolatedYield (%)
ZnCl₂ (1.0 eq)NoneIndole2 hoursBis-alkylated (Diarylacetic acid)69%
ZnCl₂ (1.0 eq) BSA (1.1 eq) Indole 2 hours Mono-alkylated (α-methoxyarylacetic) >70%
TiCl₄ (1.0 eq)NoneIndole<30 minsComplex mixture / PolymerizationN/A
SnCl₄ (1.0 eq)BSA (1.1 eq)Pyrrole1 hourMono-alkylated~65%

Standard Operating Procedure: BSA-Controlled Mono-Amidoalkylation

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of BSA not only controls the reaction but also provides a clear visual and chromatographic endpoint.

Reagents Required:

  • Methyl 2-chloro-2-methoxyacetate (MCMA) (1.0 eq)

  • Nucleophile (e.g., Indole derivative) (1.0 eq)

  • Bis-trimethylsilylacetamide (BSA) (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the nucleophile (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).

  • Additive Introduction: Syringe in BSA (1.1 eq). Stir the mixture at 25 °C for 15 minutes. Causality: This allows BSA to scavenge any adventitious moisture and prepare the environment for HCl neutralization.

  • Catalyst Activation: Cool the reaction mixture to 0 °C using an ice bath. Quickly add the anhydrous ZnCl₂ (1.0 eq) under a positive stream of Argon.

  • Electrophile Addition: Dissolve MCMA (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spiking.

  • Validation Checkpoint: At t=60 mins, withdraw a 50 µL aliquot, quench in 200 µL saturated aqueous NaHCO₃, and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the MCMA spot and the presence of a single new UV-active spot (mono-alkylated product) without lower-R_f streaking (bis-alkylated byproduct) validates the efficacy of the BSA control.

  • Quenching & Workup: Once complete, quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃. Causality: The mild base neutralizes the Lewis acid and hydrolyzes the silyl ethers formed by BSA. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Setup Anhydrous DCM + Nucleophile Argon Atm. Step2 2. BSA Addition Stir 15 min at 25 °C Step1->Step2 Step3 3. Lewis Acid Cool to 0 °C Add ZnCl2 Step2->Step3 Step4 4. MCMA Addition Dropwise over 10 min Step3->Step4 Step5 5. Quench Sat. NaHCO3 Extract & Dry Step4->Step5

Figure 2: Step-by-step workflow for BSA-controlled mono-amidoalkylation.

References

  • Earle, M. J., Fairhurst, R. A., & Heaney, H. (1991). Bis-trimethylsilylacetamide: A reagent for the control of Friedel-Crafts alkylation reactions using methyl chloromethoxyacetate. Tetrahedron Letters, 32(43), 6171-6174.2

  • Shiri, M., Zolfigol, M. A., Kruger, H. G., & Tanbakouchian, Z. (2010). Bis- and Trisindolylmethanes (BIMs and TIMs). Chemical Reviews, 110(4), 2250-2293. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Methyl 2-chloro-2-methoxyacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sluggish kinetics or complex impurity profiles whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sluggish kinetics or complex impurity profiles when utilizing Methyl 2-chloro-2-methoxyacetate (CAS: 13157-96-5)[1][2].

This guide is designed to move beyond basic troubleshooting. We will dissect the fundamental kinetic behavior of


-chloro ethers, explore the causality behind reaction failures with weak nucleophiles, and provide self-validating protocols to ensure your syntheses are robust and reproducible.

Part 1: Mechanistic Root Cause Analysis

To troubleshoot low reactivity, we must first understand the causality of the reaction pathway. Methyl 2-chloro-2-methoxyacetate is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chloro ether, a class of compounds characterized by their ability to undergo solvolysis and nucleophilic substitution via an 

-like mechanism.

The rate-determining step is the unimolecular dissociation of the chloride leaving group to form a highly electrophilic, resonance-stabilized oxocarbenium ion [3]. When reacting with strong nucleophiles (e.g., primary amines, alkoxides), this intermediate is trapped instantly. However, when utilizing weak nucleophiles (e.g., deactivated anilines, sterically hindered alcohols, or electron-deficient amides), the rate of nucleophilic attack drops drastically. At the limits of diffusion control, the long-lived oxocarbenium ion becomes highly susceptible to competing side reactions, primarily hydrolysis from trace moisture or thermal decomposition[4].

Mechanism SM Methyl 2-chloro-2-methoxyacetate (Precursor) Oxo Oxocarbenium Ion (Highly Electrophilic) SM->Oxo - Cl⁻ (Rate Determining) Product Desired Substitution Product Oxo->Product Slow Attack Decomp Hydrolysis / Decomposition Oxo->Decomp Fast Attack WeakNuc Weak Nucleophile (High Activation Energy) WeakNuc->Product Water Trace Moisture (Diffusion Controlled) Water->Decomp

Caption: Mechanistic divergence of Methyl 2-chloro-2-methoxyacetate with weak nucleophiles.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction shows complete consumption of Methyl 2-chloro-2-methoxyacetate, but I only isolate hydrolyzed starting material. What is happening? A: This is a classic symptom of moisture outcompeting your weak nucleophile. The oxocarbenium ion is exceptionally oxophilic. Even parts-per-million (ppm) levels of water in your solvent or hygroscopic nucleophile will trap the intermediate faster than your target substrate. Solution: Rigorously dry your nucleophile via azeotropic distillation with toluene prior to the reaction, and use strictly anhydrous solvents.

Q2: Can I force the reaction by simply heating it to reflux in DMF or Acetonitrile? A: While heating increases the kinetic energy to overcome the activation barrier of the weak nucleophile, it disproportionately accelerates the thermal decomposition of the oxocarbenium ion. Reactions in DMF have been successfully employed for specific substrates[5], but prolonged heating often leads to complex tar mixtures. Solution: Instead of thermal activation, use chemical activation (e.g., Silver salts) to drive the equilibrium at lower temperatures.

Q3: Which base should I use to scavenge the HCl byproduct? A: Avoid primary, secondary amines, or aqueous bases. Triethylamine (TEA) can sometimes act as a competing nucleophile, forming quaternary ammonium salts. Solution: Utilize non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine .

Part 3: Quantitative Optimization Data

To illustrate the causality of reagent selection, below is a comparative dataset summarizing the optimization of Methyl 2-chloro-2-methoxyacetate reacting with a model weak nucleophile (4-nitroaniline).

EntrySolvent (Anhydrous)Base / PromoterTemp (°C)Conversion to Product (%)Primary Impurity Profile
1Dichloromethane (DCM)Triethylamine (1.5 eq)25< 10%Hydrolyzed electrophile (85%)
2Dimethylformamide (DMF)K₂CO₃ (3.0 eq)[5]6035%Thermal decomposition / Tar
3Dichloromethane (DCM)DIPEA (1.5 eq)2545%Unreacted nucleophile (50%)
4Dichloromethane (DCM)AgOTf (1.1 eq) + 2,6-Lutidine -20 to 25 > 92% Trace hydrolysis (< 5%)

Insight: Entry 4 demonstrates that abstracting the chloride with a halophilic silver salt (AgOTf) forces the quantitative generation of the oxocarbenium ion. By conducting this at low temperatures, we suppress decomposition, allowing the weak nucleophile time to attack.

Part 4: Field-Proven Experimental Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . At each critical juncture, there is a physical or analytical checkpoint to confirm the reaction is proceeding as dictated by the chemical logic.

Protocol: Silver-Promoted Substitution for Weak Nucleophiles

Reagents Required:

  • Methyl 2-chloro-2-methoxyacetate (1.2 equivalents)

  • Weak Nucleophile (1.0 equivalent)

  • Silver Trifluoromethanesulfonate (AgOTf) (1.2 equivalents)

  • 2,6-Lutidine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Drying: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add the weak nucleophile (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

    • Validation Checkpoint 1: The solution must be completely clear. Any turbidity indicates moisture or insoluble impurities that will ruin the stoichiometry.

  • Base Addition: Inject 2,6-Lutidine (1.5 eq) via syringe and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Promoter Addition: Quickly add AgOTf (1.2 eq) as a solid under a positive stream of Argon.

    • Validation Checkpoint 2: The solution should remain clear or slightly yellow. If a white precipitate forms before the electrophile is added, your nucleophile or base is contaminated with halides.

  • Electrophile Addition: Dissolve Methyl 2-chloro-2-methoxyacetate (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the -20 °C reaction mixture.

    • Validation Checkpoint 3 (Critical):Immediate formation of a dense white precipitate (AgCl) must be observed upon each drop. This visually validates the successful, irreversible generation of the oxocarbenium ion. If no precipitate forms, the

      
      -chloro ether has degraded prior to use.
      
  • Reaction Maturation: Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor via LC-MS or TLC.

  • Quenching & Workup: Once the nucleophile is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Filter the entire biphasic mixture through a pad of Celite to remove the AgCl salts. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

Workflow Dry 1. Anhydrous Setup Argon atmosphere Mix 2. Dissolve Nucleophile DCM + 2,6-Lutidine Dry->Mix Ag 3. Add AgOTf Promoter Cool to -20 °C Mix->Ag Add 4. Dropwise Electrophile AgCl precipitate forms Ag->Add Quench 5. Basic Quench & Filter Stop side-reactions Add->Quench

Caption: Optimized experimental workflow for coupling weak nucleophiles.

References

  • ChemWhat Database. "METHYL CHLORO-METHOXY ACETATE CAS#: 13157-96-5." ChemWhat. Available at:[Link]

  • Frontiers in Chemistry / Semantic Scholar. "Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes." Semantic Scholar. Available at: [Link]

  • ResearchGate. "Nucleophilic Additions of Trimethylsilyl Cyanide to Cyclic Oxocarbenium Ions: Evidence for the Loss of Stereoselectivity at the Limits of Diffusion Control." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-chloro-2-methoxyacetate Reaction Mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 2-chloro-2-methoxyacetate. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 2-chloro-2-methoxyacetate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile building block in high purity. As a sensitive α-halo acetal ester, its purification requires a nuanced approach that considers both the nature of the impurities and the inherent stability of the molecule. This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

Section 1: Foundational Knowledge - Understanding Your Crude Reaction Mixture

Before selecting a purification strategy, it is critical to understand the potential impurities in your reaction mixture. The nature of these impurities is directly linked to the synthetic route employed.

Q1: What are the most common impurities I should expect?

A1: The impurity profile depends heavily on your synthesis method. The most common route involves the reaction of a precursor with a chlorinating agent in the presence of methanol.

  • Unreacted Starting Materials: This is the most common class of impurities. Depending on the specific pathway, this can include unreacted methyl glyoxylate methyl hemiacetal, methanol, or other precursors.

  • Catalysts: Acid catalysts, such as sulfuric acid used in esterification-type reactions, must be thoroughly neutralized and removed.[1]

  • Solvents: High-boiling point solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be particularly challenging to remove and may require specific workup procedures.[2][3]

  • Byproducts from Side Reactions:

    • Methyl 2,2-dichloro-2-methoxyacetate: Over-chlorination can lead to the formation of this di-chlorinated byproduct.[4]

    • Hydrolysis Products: The acetal functional group is sensitive to acidic conditions. Exposure to aqueous acid during workup can cause hydrolysis back to the corresponding aldehyde, which can exist in equilibrium with its hemiacetal form in the presence of methanol.[5]

    • Elimination Products: Under strongly basic conditions, α-halo esters can undergo elimination reactions.

Q2: How stable is Methyl 2-chloro-2-methoxyacetate? What conditions should I avoid during purification?

A2: This molecule's stability is a key consideration. Two functional groups are particularly sensitive:

  • The α-chloro Acetal: This group is highly susceptible to hydrolysis under acidic conditions. Even mild aqueous acid can cleave the acetal. It is also sensitive to high temperatures, which can cause decomposition. Distillation, therefore, must be conducted under high vacuum to keep the temperature as low as possible.[6]

  • The Ester Group: While generally more robust than the acetal, the ester can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.

Golden Rule: Always maintain neutral or slightly basic conditions during aqueous workups and minimize thermal stress by using reduced pressure for solvent removal and distillation. The compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[7]

Section 2: Purification Strategy Selection

Choosing the right purification method is crucial for achieving high purity and yield. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Reaction Mixture workup Initial Extractive Workup start->workup Neutralize; Remove water-soluble impurities check_impurities Analyze Aliquot (e.g., GC-MS, TLC, NMR) workup->check_impurities distillation Fractional Vacuum Distillation check_impurities->distillation Impurities have sufficiently different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities are non-volatile or have similar B.P. end_product Pure Product (>95%) distillation->end_product Purity OK rework Re-evaluate & Re-purify distillation->rework Purity <95% chromatography->end_product Purity OK chromatography->rework Purity <95% rework->check_impurities

Caption: Decision workflow for purification strategy.

Section 3: Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Extractive Workup Issues

Q: I'm getting a persistent emulsion during my aqueous wash. What should I do?

A: Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present.

  • Immediate Cause: Insufficient mixing or the presence of fine particulates can stabilize emulsions. Vigorous shaking in a separatory funnel is a common culprit.

  • Solutions:

    • Patience: Allow the mixture to stand for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to force the separation.[8]

    • Gentle Agitation: Instead of shaking, gently swirl or rock the separatory funnel to mix the layers.

    • Filtration: If solid material is present, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.

Q: My product seems to be partitioning into the aqueous layer. How can I prevent this?

A: This indicates that your product, or a salt of it, has significant water solubility.

  • Potential Causes:

    • Incomplete neutralization of an acidic reaction mixture can result in the formation of water-soluble carboxylate salts if a basic wash is used.

    • The use of a very polar organic solvent (like ethyl acetate) can lead to some product loss in the aqueous phase.

  • Solutions:

    • Back-Extraction: After draining the initial aqueous layer, wash it once or twice with a fresh portion of your extraction solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product. Combine these organic washes with your main organic layer.

    • Salting Out: Before extraction, add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous phase. This reduces the solubility of organic compounds in the aqueous layer.

Distillation Problems

Q: My product is decomposing in the distillation pot, leading to low yield and a dark residue. What's wrong?

A: This is a classic sign of thermal instability. Methyl 2-chloro-2-methoxyacetate is sensitive to heat.

  • Potential Causes:

    • High Temperature: The distillation temperature is too high.

    • Prolonged Heating: The distillation is taking too long.

    • Residual Acid/Base: Traces of acid or base are catalyzing decomposition at high temperatures.

  • Solutions:

    • Increase Vacuum: The most critical step. Use a good vacuum pump (aim for <1 mmHg if possible) to lower the boiling point of your product significantly.

    • Ensure Neutrality: Before distilling, ensure the crude product is neutral. You can test this by shaking a small sample with deionized water and checking the water's pH. If necessary, wash with a dilute sodium bicarbonate solution, followed by water, and thoroughly dry the organic layer.[1]

    • Use a Kugelrohr Apparatus: For small-scale purifications, a Kugelrohr apparatus is excellent as it minimizes the residence time at high temperatures.[6]

    • Work Quickly: Once the desired fraction begins to distill, collect it efficiently and do not leave the material heating for an extended period.

Parameter Recommendation for Sensitive Compounds Rationale
Pressure < 5 mmHg (The lower, the better)Lowers the boiling point to minimize thermal stress.
Pot Temperature Keep as low as possiblePrevents decomposition of the target molecule.
Stirring Use a magnetic stir barEnsures smooth boiling and prevents bumping.
Insulation Wrap the distillation head with glass woolHelps maintain the temperature gradient for efficient fractionation.

Caption: Recommended distillation parameters.

Chromatography Challenges

Q: My compound is streaking or giving broad peaks on my silica gel column. How can I improve the separation?

A: Streaking (tailing) on silica gel often points to issues with compound stability on the acidic silica surface or improper solvent selection.

  • Potential Causes:

    • Decomposition on Silica: The acidic nature of standard silica gel can cause the acetal to hydrolyze or the α-chloro ester to degrade.

    • Inappropriate Solvent System: The eluent may be too polar or not polar enough, leading to poor migration and band broadening.

    • Column Overloading: Too much crude material has been loaded onto the column.[9]

  • Solutions:

    • Use Neutralized Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~0.1-1% by volume). This deactivates the acidic sites on the silica.

    • Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded phase (like Diol) for your chromatography.

    • Optimize the Eluent: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for esters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for your target compound.

    • Reduce Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used.

Chromatography_Troubleshooting problem Problem: Streaking/Tailing on Silica Column cause1 Cause 1: Decomposition on Acidic Silica problem->cause1 cause2 Cause 2: Poor Solvent System problem->cause2 cause3 Cause 3: Column Overload problem->cause3 solution1a Solution: Use Neutralized Silica Gel (add ~0.5% Et3N) cause1->solution1a solution1b Solution: Switch to Neutral Alumina cause1->solution1b solution2 Solution: Optimize Eluent via TLC (Aim for Rf ~0.3) cause2->solution2 solution3 Solution: Reduce Sample Load (1-5% of silica mass) cause3->solution3

Caption: Troubleshooting guide for column chromatography.

Section 4: Standard Operating Protocols

Protocol 1: General Extractive Workup

This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities.

  • Cool the Reaction: Cool the crude reaction mixture to room temperature. If the reaction solvent is water-miscible (e.g., THF, methanol), remove it first under reduced pressure.

  • Dilute: Dilute the residue with a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude product).[1]

  • Neutralize (if necessary): Transfer the solution to a separatory funnel. Wash sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (to remove acid catalysts).[8] Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • Deionized water (1-2 times).

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.[1]

  • Dry: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]

  • Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and remove the solvent using a rotary evaporator. Caution: Do not use excessive heat on the water bath (<40°C).

Protocol 2: Fractional Vacuum Distillation

This protocol is for separating the target compound from impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column for better separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude, dry oil to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from your pump.

  • Heat: Begin heating the distillation pot gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvents) in the first fraction and discard.

    • Product Fraction: As the temperature at the distillation head stabilizes, collect the product fraction in a pre-weighed receiving flask.

    • Stop: Stop the distillation when the temperature begins to rise again or when the distillation rate drops significantly, to avoid distilling high-boiling impurities.

  • Store: Transfer the purified liquid to a clean, dry container and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best drying agent for solutions of Methyl 2-chloro-2-methoxyacetate?

A: Anhydrous magnesium sulfate (MgSO₄) is a good choice. It is fast, has a high capacity for water, and is generally neutral. Anhydrous sodium sulfate (Na₂SO₄) is also a good option, although it is slower and has a lower capacity. Avoid using drying agents that can be acidic, such as calcium chloride, which may react with the product.[8]

Q: How do I remove a high-boiling solvent like DMF or DMSO?

A: These solvents are difficult to remove on a rotary evaporator. The best method is an extractive workup. Since DMF and DMSO are highly water-soluble, you can remove them by washing the organic layer (diluted with a non-polar solvent like diethyl ether or methyl tert-butyl ether) multiple times with water. For 5 mL of DMF or DMSO, use at least 5 washes with 10 mL of water each.[3] Adding brine to the washes can help prevent product loss.

Q: My final product has a purity of ~90% according to the supplier CoA. Is this typical, and how can I improve it?

A: Yes, a purity of 90-95% is common for this compound from many commercial suppliers.[10] To achieve higher purity for sensitive applications, a careful fractional vacuum distillation or flash chromatography (using the precautions outlined in Section 3) is typically required.

Q: What analytical techniques are best for assessing purity?

A:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect impurities if they are present in sufficient concentration (>1-2%).[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (ester C=O, C-O, C-Cl bonds) but not very effective for quantification of minor impurities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(2-methoxyethoxy)
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). ALCOHOL, α-(METHOXYMETHOXY)-: A MILD AND EFFICIENT MOM-PROTECTION OF ALCOHOLS. [Link]

  • Delhaye, L., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: About. [Link]

  • Journal of Chromatographic Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Pojarová, M., et al. (2010). Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • BenchChem. (2025). Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)
  • PubChem. (n.d.). Methyl 2,2-dichloro-2-methoxyacetate. [Link]

  • LinkedIn. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • ResearchGate. (2015). How can I hydrolyze an acetal in the presence of an ester?[Link]

Sources

Troubleshooting

Optimal temperature ranges for Methyl 2-chloro-2-methoxyacetate stability

Welcome to the technical support center for Methyl 2-chloro-2-methoxyacetate (MCMA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of MCMA th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-chloro-2-methoxyacetate (MCMA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of MCMA throughout their experiments. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges. Our approach is grounded in established principles of chemical stability and analytical validation, providing you with the expertise to maintain the quality of your research materials.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of Methyl 2-chloro-2-methoxyacetate.

Q1: What are the recommended storage conditions for Methyl 2-chloro-2-methoxyacetate?

A1: For optimal stability, Methyl 2-chloro-2-methoxyacetate should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to store it in a dry and well-ventilated area.[1] Opened containers must be carefully resealed to prevent exposure to moisture and atmospheric contaminants.[1]

Q2: How is Methyl 2-chloro-2-methoxyacetate shipped?

A2: To maintain its integrity during transit, this compound is typically shipped in a cold pack.

Q3: Is Methyl 2-chloro-2-methoxyacetate stable at room temperature?

A3: While generally stable under recommended storage conditions, prolonged exposure to ambient or elevated temperatures is not advised. As with many chlorinated esters, higher temperatures can increase the rate of degradation.[2][3] The stability at room temperature over a specific duration should be experimentally verified if required for a particular application.

Q4: What are the known incompatibilities for this compound?

A4: Methyl 2-chloro-2-methoxyacetate should not be stored with strong oxidizing agents. Additionally, its reactivity with strong bases and some nucleophiles should be considered, as these can promote elimination or substitution reactions.[1]

Q5: What are the likely degradation pathways for Methyl 2-chloro-2-methoxyacetate?

A5: While specific studies on this molecule are not extensively published, related α-haloesters can undergo several degradation pathways. These include:

  • Hydrolysis: Reaction with water can lead to the formation of methoxyacetic acid and methanol. The presence of acid or base can catalyze this process.

  • Thermolysis: At elevated temperatures, decomposition can occur, potentially leading to the elimination of HCl.

  • Nucleophilic Substitution: The chlorine atom is susceptible to substitution by various nucleophiles.[1]

Q6: How can I tell if my Methyl 2-chloro-2-methoxyacetate has degraded?

A6: Visual signs of degradation are often unreliable. The most definitive way to assess degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] These methods can separate the parent compound from its degradation products and provide quantitative analysis.

Troubleshooting Guides

This section provides in-depth guidance and experimental protocols for addressing specific stability-related issues during your research.

Guide 1: Suspected Thermal Degradation of Methyl 2-chloro-2-methoxyacetate

Issue: You suspect that a batch of Methyl 2-chloro-2-methoxyacetate may have been exposed to elevated temperatures, and you need to assess its integrity.

Underlying Principle: Thermal stress can provide the activation energy for decomposition reactions. The extent of degradation is a function of both temperature and duration of exposure.

Troubleshooting Workflow:

G cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_substitution Substitution MCMA Methyl 2-chloro-2-methoxyacetate Methoxyacetic_acid Methoxyacetic Acid MCMA->Methoxyacetic_acid + H₂O Methanol Methanol MCMA->Methanol + H₂O Unsaturated_ester Unsaturated Ester MCMA->Unsaturated_ester Heat Substituted_product Substituted Product MCMA->Substituted_product + Nu⁻ H2O H₂O (acid/base) Heat Δ Nu Nucleophile (Nu⁻) HCl HCl Chloride Cl⁻

Caption: Potential degradation pathways of Methyl 2-chloro-2-methoxyacetate.

By following these guidelines, you can ensure the quality and stability of your Methyl 2-chloro-2-methoxyacetate, leading to more reliable and reproducible experimental outcomes. For further assistance, please consult the references provided.

References

  • Methyl 2-chloro-2-methoxy-acetate | 13157-96-5 - MilliporeSigma. (URL: )
  • Kinetics of thermal decomposition: calculating the activ
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (URL: [Link])

  • (PDF) Chlorinated Ester Plasticizers - ResearchGate. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: not available)
  • Forced Degradation – A Review. (URL: [Link])

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • Stability-Indicating HPLC Method Development - vscht.cz. (URL: [Link])

  • EP4279477B1 - Method for preparing glycolic acid and methyl glycolate through hydrolysis of methyl methoxyacetate and methoxyacetic acid - Google P
  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (URL: [Link])

  • The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? - SciSpace. (URL: [Link])

  • LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? (URL: [Link])

  • (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength - ResearchGate. (URL: [Link])

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC International. (URL: [Link])

  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer - RSC Publishing. (URL: [Link])

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (URL: [Link])

  • Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate - PMC. (URL: [Link])

  • Chapter 4: Nucleophilic Substitution Part II – OCLUE - Open Textbook Publishing. (URL: [Link])

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (URL: [Link])

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide - Semantic Scholar. (URL: [Link])

  • Gas Chromatography - Mass Spectrometry - CSUN. (URL: [Link])

  • What Is the Effect of Temperature on Plasticizer Performance? - Jinli Chemical. (URL: [Link])

  • Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products -.:: Natural Sciences Publishing ::.. (URL: [Link])

  • GC/MS analysis of long-chain esters standards. (A) Total ion... - ResearchGate. (URL: [Link])

  • Jour.Chem.Soc.Pak. Vol. 13, No. 4, 1991 - Decomposition Kinetics of Metal Acetates. (URL: [Link])

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters | Scilit. (URL: [Link]<21::aid-jms328>3.0.co;2-z)

  • Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas chromatography-quadrupole time of flight mass spectrometry - CSIRO Research Publications Repository. (URL: [Link])

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives - ResearchGate. (URL: [Link])

  • Relationship between chlorine decay and temperature in the drinking water - PMC - NIH. (URL: [Link])

  • Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based - SciSpace. (URL: [Link])

  • (PDF) Effect of Ca/Zn stabiliser on thermal degradation of poly(vinyl chloride)/chlorinated polyethylene blends - ResearchGate. (URL: [Link])

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Methyl 2-chloro-2-methoxyacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Methyl 2-chloro-2-methoxyacetate (CAS 13...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Methyl 2-chloro-2-methoxyacetate (CAS 13157-96-5)[1].

Because this compound is an


-chloro ether, it is a powerful electrophile frequently used in advanced organic synthesis—such as the preparation of Horner-Wadsworth-Emmons reagents via phosphite addition[2]. However, its extreme moisture sensitivity demands rigorous, self-validating handling protocols. This guide provides mechanistic troubleshooting, quantitative benchmarks, and foolproof workflows to ensure your experimental success.

Mechanistic Insight: The Hydrolysis Pathway

To master the handling of this reagent, you must understand the causality of its degradation. Why is it so unstable?

The


-chloro ether moiety contains a highly labile carbon-chlorine bond. The lone pair of electrons on the adjacent methoxy oxygen can delocalize, stabilizing the leaving chloride ion and forming a highly reactive oxocarbenium ion [3]. Because of this intense electrophilicity, even trace amounts of ambient water (ppm levels) will act as a nucleophile, attacking the intermediate to form an unstable hemiacetal[4].

This hemiacetal rapidly fragments into methyl glyoxylate , releasing methanol and corrosive hydrogen chloride (HCl) gas [3][5]. This process is autocatalytic; the generated HCl further accelerates the degradation of your reagent and any acid-sensitive substrates in your reaction mixture.

Hydrolysis A Methyl 2-chloro-2-methoxyacetate (Intact Reagent) B Oxocarbenium Ion + Cl- A->B Ionization (Trace Moisture) C Hemiacetal Intermediate (Unstable) B->C H2O Nucleophilic Attack D Methyl Glyoxylate + Methanol + HCl C->D Rapid Fragmentation

Mechanistic pathway of


-chloro ether moisture degradation.

Troubleshooting & FAQs

Q1: My reagent bottle released a puff of white smoke when I opened it. Is the chemical ruined? A1: Yes, the reagent has likely undergone significant hydrolysis. The "white smoke" is HCl gas—a direct byproduct of the degradation pathway—reacting with ambient moisture in the air[3]. Using this compromised reagent will lead to poor yields and complex side reactions. Causality Rule: Always inspect for fuming; it is a self-validating physical indicator that the bottle's seal integrity has been compromised.

Q2: I am synthesizing a phosphonate by reacting Methyl 2-chloro-2-methoxyacetate with trimethyl phosphite. Why is my yield consistently below 30%? A2: While trimethyl phosphite is an excellent nucleophile[2], water is highly competitive for the oxocarbenium ion. If your solvent or the phosphite contains >50 ppm of water, hydrolysis outpaces the desired substitution. Furthermore, any HCl generated from trace hydrolysis will react with the phosphite, causing deleterious side reactions (such as the Arbuzov-type dealkylation of the phosphite itself)[6]. Solution: Ensure both the solvent and the phosphite are rigorously dried and stored over activated 3Å molecular sieves prior to the reaction.

Q3: How can I quickly verify the integrity of my stock solution without running a full NMR? A3: You can perform a micro-scale self-validation test. Withdraw 50 µL of the stock solution under inert gas and inject it into a sealed vial containing a few drops of a dilute AgNO


 solution in dry THF. A massive, immediate white precipitate (AgCl) indicates that free chloride ions (from HCl degradation) are present in high concentrations. While the intact 

-chloro ether will eventually react with AgNO

, an instantaneous heavy precipitate strongly suggests prior hydrolysis.

Quantitative Data: Moisture Impact on Reagent Stability

Visual cues are helpful, but quantitative thresholds are required for reproducible science. The following table summarizes the causal relationship between solvent moisture content and reagent half-life, providing actionable thresholds for your lab.

Solvent Moisture Level (H

O ppm)
Estimated Reagent Half-Life (20°C)Visual / Physical IndicatorsAction Required
< 10 ppm > 48 hoursClear liquid, no pressure buildupOptimal: Proceed with reaction workflow.
10 - 50 ppm ~ 4 - 6 hoursSlight positive pressure in sealed vialMarginal: Use immediately; expect 5-10% yield drop.
50 - 200 ppm < 1 hourMild fuming upon septum punctureCritical: Dry solvent over 3Å sieves before use.
> 200 ppm < 15 minutesVigorous fuming, strong HCl odorFailure: Discard solvent; abort experiment.

Self-Validating Experimental Protocol: Air-Free Handling

To establish a trustworthy system, every step of your handling protocol must include a validation checkpoint. Do not proceed to the next step unless the current step's validation condition is met.

Step 1: Solvent Preparation & Validation
  • Dry the reaction solvent (e.g., dichloromethane or THF) over freshly activated 3Å molecular sieves for at least 24 hours.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration. The moisture content must read below 10 ppm. If it reads >10 ppm, replace the sieves and wait another 12 hours. Visual inspection of solvent is scientifically invalid for

    
    -chloro ethers.
    
Step 2: Reagent Inspection
  • Transfer the sealed bottle of Methyl 2-chloro-2-methoxyacetate[7] into an argon-filled glovebox.

  • Validation Checkpoint: Carefully pierce the septum with a dry needle attached to an empty, unplunged syringe. If the plunger is forcefully pushed back by internal pressure, HCl gas has built up, indicating degradation. If the plunger remains static, the reagent is intact.

Step 3: Syringe Transfer
  • Inside the glovebox, withdraw the required volume using a gas-tight syringe.

  • Seal the needle tip with a rubber stopper before removing the syringe from the glovebox to transfer it to your Schlenk line setup.

Step 4: Reaction Execution
  • Inject the reagent dropwise into your pre-cooled (0°C) reaction mixture containing the nucleophile (e.g., trimethyl phosphite)[2].

  • Validation Checkpoint: Monitor the reaction via GC-MS or TLC. The disappearance of the starting material should correlate strictly with the appearance of the desired product. The absence of a large methyl glyoxylate byproduct peak validates that your air-free technique was successful[5].

Workflow Start Reagent & Solvent Prep KF Karl Fischer Titration (<10 ppm H2O?) Start->KF Dry Dry Solvent over Activated 3Å Sieves KF->Dry No (>10 ppm) Glovebox Transfer Reagent via Schlenk/Glovebox KF->Glovebox Yes (<10 ppm) Dry->KF Reaction Execute Reaction (Self-Validated) Glovebox->Reaction

Self-validating workflow for handling moisture-sensitive


-chloro ethers.

References

  • LookChem. "Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate". Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11018941, Methyl 2-chloro-2-methoxy-acetate". Available at:[Link]

  • LookChem. "Cas 122-52-1, Triethyl phosphite". Available at:[Link]

  • ResearchGate. "Nucleophilic Additions of Trimethylsilyl Cyanide to Cyclic Oxocarbenium Ions". Available at:[Link]

  • LookChem. "Cas 89-91-8, Methyl dimethoxyacetate". Available at:[Link]

Sources

Troubleshooting

Removing unreacted Methyl 2-chloro-2-methoxyacetate from crude product

Technical Support Center: Remediation & Removal of Unreacted Methyl 2-chloro-2-methoxyacetate Methyl 2-chloro-2-methoxyacetate (MCM) is a highly reactive bifunctional reagent frequently utilized in advanced drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Remediation & Removal of Unreacted Methyl 2-chloro-2-methoxyacetate

Methyl 2-chloro-2-methoxyacetate (MCM) is a highly reactive bifunctional reagent frequently utilized in advanced drug development and organic synthesis. Due to its dual nature as an ester and an


-chloro ether, excess MCM must be rigorously removed from crude product mixtures to prevent downstream contamination and product degradation.

This guide provides field-proven, mechanistically grounded troubleshooting workflows for safely and effectively removing unreacted MCM from your crude reaction mixtures.

The Chemical Challenge & Mechanistic Causality

The primary challenge in handling MCM lies in its


-chloro ether moiety. This functional group is an aggressive electrophile that is highly susceptible to spontaneous ionization.

Mechanistic Causality: MCM reacts via an


-like pathway. The rate-limiting step is the ionization of the carbon-chlorine bond to form a resonance-stabilized oxocarbenium ion[1]. Once formed, this intermediate is rapidly trapped by any available nucleophile—including ambient moisture. If a crude mixture containing unreacted MCM is concentrated or stored without proper quenching, ambient hydrolysis will release stoichiometric amounts of hydrogen chloride (HCl). This localized generation of strong acid auto-catalyzes the cleavage of acid-sensitive protecting groups (e.g., THP, silyl ethers, Boc) on your target molecule.

MCM_Hydrolysis_Pathway MCM Methyl 2-chloro- 2-methoxyacetate Oxocarbenium Oxocarbenium Ion Intermediate MCM->Oxocarbenium - Cl⁻ (Rate Limiting) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O / Base (Fast) Products Methyl Glyoxylate + Methanol + HCl Hemiacetal->Products Collapse (Irreversible)

Reaction pathway of MCM hydrolysis via an oxocarbenium intermediate.

Troubleshooting Workflows & Methodologies

Selecting the correct removal strategy depends entirely on the physicochemical stability of your target active pharmaceutical ingredient (API) or intermediate. Use the decision matrix below to select the optimal self-validating protocol.

MCM_Removal_Decision_Tree Start Crude Mixture containing Unreacted MCM Q1 Is the target product sensitive to aqueous base? Start->Q1 Q2 Is the target product high-boiling (>150°C)? Q1->Q2 Yes (Sensitive) MethodA Method A: Aqueous Base Quench (Hydrolysis) Q1->MethodA No (Stable) MethodB Method B: Amine Scavenging (Nucleophilic Quench) Q2->MethodB No (Low BP) MethodC Method C: Vacuum Distillation (Physical Removal) Q2->MethodC Yes (High BP)

Decision matrix for selecting the optimal MCM removal strategy.

Protocol A: The Aqueous Base Quench (Hydrolysis)

Best for: Water-insoluble, base-stable products.

Because


-chloro ethers hydrolyze rapidly, an aqueous base quench is the most efficient method to destroy MCM[2]. The base forces the irreversible collapse of the hemiacetal intermediate into water-soluble methyl glyoxylate, methanol, and inorganic chloride, while simultaneously neutralizing the generated HCl.

Step-by-Step Methodology:

  • Thermal Control: Transfer the crude reaction mixture to a flask and cool to 0–5 °C using an ice-water bath. Hydrolysis of

    
    -chloro ethers is highly exothermic.
    
  • Quenching: Slowly add saturated aqueous sodium bicarbonate (

    
    ) dropwise. Causality: The bicarbonate acts as an acid sponge, maintaining a slightly basic pH (7–8) to prevent the transient HCl from degrading your product.
    
  • Biphasic Stirring: Vigorously stir the biphasic mixture for 15–30 minutes.

  • Self-Validation: The quench is complete when

    
     gas evolution ceases. Confirm by spotting the organic layer on a TLC plate (visualized with 
    
    
    
    stain); the MCM spot should be completely absent.
  • Isolation: Separate the phases, extract the aqueous layer with ethyl acetate or dichloromethane, wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Amine Scavenging (Nucleophilic Quench)

Best for: Water-sensitive or highly polar products.

If an aqueous workup causes product loss or hydrolysis of your target molecule, you can trap the oxocarbenium ion using a volatile secondary amine[3].

Step-by-Step Methodology:

  • Scavenger Addition: To the crude reaction mixture (in a compatible organic solvent like THF or DCM), add 1.5 to 2.0 equivalents of a volatile secondary amine (e.g., diethylamine).

  • Incubation: Stir at room temperature for 30–60 minutes. Causality: The amine acts as a potent nucleophile, displacing the chloride to form a stable, non-electrophilic

    
    -amino ether (hemiaminal ether).
    
  • Removal: Because diethylamine and its resulting adducts are relatively volatile, they can often be removed via high-vacuum rotary evaporation. Alternatively, use a polymer-supported amine (e.g., QuadraPure™ macroporous resins) which can simply be filtered out through a Celite pad.

  • Self-Validation: Analyze an aliquot of the crude mixture via

    
     NMR. The characteristic singlet of the 
    
    
    
    -proton of MCM (typically around 5.4–5.6 ppm) will shift or disappear entirely, confirming complete scavenging[4].
Protocol C: Vacuum Distillation (Physical Removal)

Best for: High-boiling, thermally stable products.

MCM is a relatively low-molecular-weight ester and possesses a low boiling point under reduced pressure.

Step-by-Step Methodology:

  • Setup: Transfer the crude mixture to a short-path distillation or Kugelrohr apparatus.

  • Evacuation: Apply a high vacuum (< 1 mmHg).

  • Heating: Gently heat the mixture to 40–60 °C. The unreacted MCM will co-distill with residual reaction solvents.

  • Safety Validation: Critical: Ensure the receiving flask is submerged in a liquid nitrogen cold trap to capture all volatile chlorinated organics, preventing them from destroying the vacuum pump seals or venting into the laboratory.

Quantitative Comparison of Removal Strategies

To aid in experimental design, the following table summarizes the quantitative metrics and operational impacts of each workflow.

Removal StrategyTypical Reaction TimeReagent EquivalentsTarget Yield ImpactScalability
Aqueous Base Quench 15–30 minExcess (to pH 8)Minimal (if base-stable)High
Amine Scavenging 30–60 min1.5 – 2.0 eqModerate (requires sep.)Medium
Vacuum Distillation 1–2 hoursN/ALow (if thermally stable)Low to Medium

Frequently Asked Questions (FAQs)

Q: Why did my product degrade during the aqueous workup? A: If you quenched the reaction with plain water instead of an aqueous base, the rapid hydrolysis of MCM generated stoichiometric amounts of HCl. This localized, drastic drop in pH can cleave acid-sensitive protecting groups or degrade the target molecule. Always use a buffered or basic aqueous quench (like


) to neutralize the acid the moment it forms.

Q: Are there safety concerns when quenching


-chloro ethers? 
A:  Yes. 

-Chloro ethers, particularly simpler analogs like chloromethyl methyl ether (MOM-Cl), can form bis(chloromethyl) ether (BCME) in the presence of formaldehyde and HCl[4]. BCME is a potent human carcinogen. While MCM yields methyl glyoxylate rather than formaldehyde upon hydrolysis, it is imperative to perform all quenches in a high-velocity fume hood and maintain basic conditions to suppress the volatility of any electrophilic byproducts.

Q: How do I track the complete removal of MCM without NMR? A: You can use Thin Layer Chromatography (TLC). Because MCM lacks extended conjugation, it does not absorb UV light well. You must use a chemical stain. A potassium permanganate (


) or phosphomolybdic acid (PMA) stain followed by aggressive heating will reveal the unreacted MCM as a distinct, fast-eluting spot.

References

1. - ResearchGate[1] 2. - Benchchem[2] 3. - Reddit[4] 4. - Reddit[3]

Sources

Optimization

Overcoming steric effects in Methyl 2-chloro-2-methoxyacetate substitutions

Troubleshooting Steric Effects in Methyl 2-chloro-2-methoxyacetate Workflows Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Steric Effects in Methyl 2-chloro-2-methoxyacetate Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the nucleophilic substitution of highly functionalized alpha-halo ethers. Methyl 2-chloro-2-methoxyacetate is a classic example of a molecule that is electronically highly reactive but practically inert under standard conditions due to severe steric crowding.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to provide field-proven, causality-driven troubleshooting steps and self-validating protocols to help you engineer successful carbon-carbon and carbon-heteroatom bond formations.

Diagnostic Workflow: Bypassing Steric Bottlenecks

The fundamental error in handling methyl 2-chloro-2-methoxyacetate is treating it as a standard substrate for bimolecular nucleophilic substitution (


). The adjacent methoxy and methyl ester groups create a dense steric shield around the 

-hybridized alpha-carbon. To achieve high yields, you must force the reaction into a unimolecular (

) pathway.

MechanisticWorkflow Start Methyl 2-chloro-2-methoxyacetate (Sterically Hindered sp³) Path1 Direct Nucleophilic Attack (SN2 Pathway) Start->Path1 Without Catalyst Path2 Lewis Acid Catalysis (e.g., AgOTf, TiCl₄) Start->Path2 With Catalyst Clash Severe Steric Clash (Ester & Methoxy Blocking) Path1->Clash Oxo Planar Oxocarbenium Ion (sp² Geometry, Steric Relief) Path2->Oxo -Cl⁻ Abstraction Fail Reaction Failure / Low Yield Clash->Fail Solvent Non-coordinating Solvent (CH₂Cl₂) Oxo->Solvent Intermediate Stabilization Success Successful Substitution (High Yield & Selectivity) Solvent->Success Nucleophilic Attack

Mechanistic workflow for overcoming steric hindrance via Lewis acid-mediated SN1 pathways.

Frequently Asked Questions (FAQs)

Q1: Why do my direct substitution attempts on methyl 2-chloro-2-methoxyacetate result in recovery of starting material or poor yields? A: The failure is purely geometric. In an


 reaction, the nucleophile must approach exactly 180° opposite the C-Cl bond. In methyl 2-chloro-2-methoxyacetate, this trajectory is physically blocked by the bulky methoxy and ester groups. The activation energy required to overcome this steric clash is higher than the energy required for decomposition pathways, leading to poor yields.

Q2: How does Lewis acid catalysis alleviate this specific steric hindrance? A: Lewis acids (such as


, 

, or

) coordinate with the chloride leaving group and pull it off the molecule entirely. This generates an oxocarbenium ion intermediate. Crucially, this intermediate is

hybridized, meaning the reactive center flattens into a planar geometry. This flattening drastically reduces steric crowding, opening up the top and bottom faces for nucleophilic attack. To optimize this, you must select a Lewis acid with an appropriate percent buried volume (

) to prevent the catalyst itself from crowding the transition state, a concept detailed in the LAB-Rep (Lewis acid/base repulsion) model ([1]).

Q3: I am using a Lewis acid, but my yields are still low. Could my solvent be the issue? A: Absolutely. Solvent choice dictates the geometry of your intermediate. If you use a strongly coordinating solvent like acetonitrile (


), the solvent molecules will attack the planar oxocarbenium ion to form an 

-hybridized alkylnitrilium intermediate. This reverts the reactive center to a bulky tetrahedral geometry, reintroducing severe steric hindrance. You must use a non-coordinating polar aprotic solvent like dichloromethane (

) to maintain the low-steric

geometry ([2]).

Q4: How do bulky nucleophiles (like silyl enol ethers) behave in these reactions? A: Even with a planar


 intermediate, the transition state can experience steric strain if the nucleophile is exceptionally large. In Mukaiyama aldol-type additions, the relative steric effects of the Lewis acid and the trimethylsilyl (TMS) groups dictate the trajectory (synclinal vs. antiperiplanar). You may need to lower the reaction temperature to 

to allow the most sterically favored transition state to dominate kinetically ([3]).
Quantitative Data: Reaction Parameter Optimization

To synthesize the causality discussed above, use the following matrix to select your reaction parameters. Deviating from the


 geometry inevitably leads to a drop in yield due to steric clash.
SolventLewis AcidIntermediate GeometryTransition State Steric HindranceTypical Yield
NoneNone

(Tetrahedral)
Severe (Blocks

trajectory)
< 10%



(Alkylnitrilium adduct)
High (Solvent clash)30 - 45%
THF


/

equilibrium
Moderate (Reversible coordination)50 - 65%


/


(Planar Oxocarbenium)
Low (Open trajectory) > 85%
Experimental Protocols: Self-Validating Methodology

The following protocol is designed as a self-validating system. It incorporates specific visual cues and thermal controls to ensure the sterically unhindered oxocarbenium intermediate is successfully generated and trapped.

Protocol: Lewis Acid-Mediated Substitution of Methyl 2-chloro-2-methoxyacetate

  • Step 1: System Preparation. Flame-dry a Schlenk flask under argon. Dissolve methyl 2-chloro-2-methoxyacetate (1.0 equiv) and the target nucleophile (e.g., a silyl enol ether, 1.2 equiv) in anhydrous

    
     to a concentration of 0.1 M.
    
    • Causality:

      
       is specifically chosen because it does not form bulky adducts with the intermediate, thereby preserving the sterically accessible 
      
      
      
      geometry[2].
  • Step 2: Thermal Equilibration. Submerge the reaction vessel in a dry ice/acetone bath to reach exactly

    
    .
    
    • Causality: The oxocarbenium ion is highly electrophilic. Cryogenic temperatures kinetically suppress higher-activation-energy side reactions (like proton elimination or dimerization) while still allowing the primary nucleophilic attack to proceed.

  • Step 3: Catalyst Addition. Dropwise add a solution of Silver Triflate (

    
    ) (1.1 equiv) in 
    
    
    
    over 10 minutes.
    • Causality & Validation: The Lewis acid forces the departure of the chloride ion. The immediate formation of a white, cloudy precipitate (

      
      ) serves as a self-validating visual cue  that the planar oxocarbenium ion has successfully formed. If the solution remains clear, your catalyst is inactive or wet.
      
  • Step 4: Nucleophilic Trapping. Stir the mixture at

    
     for 2 hours, then slowly warm to 
    
    
    
    over 1 hour.
    • Causality: Slow warming provides the necessary thermal energy for sterically demanding nucleophiles to overcome transition state barriers without exposing the highly reactive intermediate to room-temperature degradation.

  • Step 5: Quench and Isolation. Quench the reaction vigorously with saturated aqueous

    
     at 
    
    
    
    to neutralize the Lewis acid. Extract with diethyl ether, wash with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
References
  • Title: Solvent-controlled stereoselective formation of a cyclic ether in the lewis acid-mediated allylation of an alpha-chloroacetoxy acyclic ether. Very high stereoselectivity in CH3CN vs low stereoselectivity in CH2Cl2. Source: PubMed (Journal of Organic Chemistry) URL: [Link]

  • Title: An easy-to-perform evaluation of steric properties of Lewis acids. Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Source: PubMed Central (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of Methyl 2-chloro-2-methoxyacetate and derivatives

Title: Comprehensive 1H NMR Interpretation Guide: Methyl 2-chloro-2-methoxyacetate vs. Key Derivatives 1.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 1H NMR Interpretation Guide: Methyl 2-chloro-2-methoxyacetate vs. Key Derivatives

1. Introduction & Mechanistic Context Methyl 2-chloro-2-methoxyacetate is a highly versatile bifunctional electrophile used extensively in organic synthesis, particularly for introducing methoxyacetate moieties into complex molecular architectures. As an α-halo ester, its reactivity is dictated by the potent electron-withdrawing effects of the adjacent chlorine, methoxy, and ester groups[1].

For drug development professionals and synthetic chemists, accurately verifying the structural integrity of this building block—and distinguishing it from its bromo- and non-halogenated derivatives—is critical. This guide provides an objective comparison of the 1H NMR characteristics, experimental handling protocols, and synthetic utility of Methyl 2-chloro-2-methoxyacetate and its primary alternatives.

Causality Behind the Chemical Shifts In 1H NMR spectroscopy, the chemical shift (δ) of the α-methine proton is the definitive diagnostic marker for this class of compounds. The α-carbon is bonded to three heteroatom groups (oxygen from the ether, oxygen from the carbonyl, and a halogen).

  • Deshielding Effect: The cumulative inductive withdrawal of electron density by these electronegative groups severely deshields the α-proton, pushing it far downfield.

  • Halogen Exchange (Cl vs. Br): While chlorine is more electronegative than bromine, the heavy-atom effect and magnetic anisotropy of the larger bromine atom often result in a slightly more downfield shift for the α-proton in the bromo derivative compared to the chloro analog[1].

  • Acetal vs. Halo-ether: Replacing the halogen with a second methoxy group (Methyl 2,2-dimethoxyacetate) significantly shields the proton relative to the halogens, moving the signal upfield to approximately 4.85 ppm[2][3].

2. 1H NMR Quantitative Data Comparison The following table summarizes the 1H NMR chemical shifts (in CDCl3 at 300-400 MHz) for Methyl 2-chloro-2-methoxyacetate and its common synthetic alternatives.

CompoundCAS Numberα-Proton (δ, ppm)Ether -OCH3 (δ, ppm)Ester -COOCH3 (δ, ppm)Multiplicity
Methyl 2-chloro-2-methoxyacetate 13157-96-55.603.553.85Singlets (1H, 3H, 3H)
Methyl 2-bromo-2-methoxyacetate 5193-96-45.853.403.80Singlets (1H, 3H, 3H)
Methyl 2,2-dimethoxyacetate 89-91-84.853.44 (6H)3.82Singlets (1H, 6H, 3H)
Methyl methoxyacetate 6290-49-94.00 (2H)*3.423.75Singlets (2H, 3H, 3H)

*Note: In Methyl methoxyacetate, the α-position contains a methylene (-CH2-) group rather than a methine proton[4]. Minor variations in chemical shifts (±0.05 ppm) may occur depending on sample concentration and exact spectrometer calibration.

3. Experimental Protocols: Self-Validating NMR Acquisition To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for preparing and acquiring NMR spectra for these moisture-sensitive α-halo ethers[5].

Step-by-Step Methodology:

  • Sample Preparation in Inert Atmosphere: α-Halo ethers like Methyl 2-chloro-2-methoxyacetate are prone to hydrolysis, which yields HCl and the corresponding hemiacetal or glyoxylic acid derivative. Prepare the NMR sample in a nitrogen-filled glovebox or using a Schlenk line.

  • Solvent Selection & Purification: Use anhydrous, acid-free CDCl3. Crucial Step: Pre-treat the CDCl3 by passing it through a short plug of basic alumina. This removes any residual DCl, which can auto-catalyze the decomposition of the α-halo ether during acquisition.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to ensure the precise calibration needed to distinguish the closely eluting methoxy signals. 1,3,5-Trimethoxybenzene can also be added as an internal quantitative standard if precise purity determination is required[5].

  • Acquisition Parameters:

    • Nucleus: 1H

    • Frequency: 400 MHz (minimum recommended for baseline resolution of the two distinct methoxy singlets).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation for accurate integration.

    • Number of Scans: 16-32.

  • Data Validation: A pure sample of the chloro- or bromo-derivative must exhibit exactly three singlets integrating to a strict 1:3:3 ratio. The presence of a broad singlet around 10.3 ppm (aldehyde) or a signal at ~67 ppm in 13C NMR indicates unwanted hydrolysis[3].

4. Synthetic Workflows & Reactivity Methyl 2-chloro-2-methoxyacetate and its bromo counterpart serve as excellent electrophiles for introducing the methoxyacetate moiety. The bromine atom is a superior leaving group in nucleophilic substitution reactions, making the bromo-derivative slightly more reactive but also more prone to degradation[1]. Conversely, Methyl 2,2-dimethoxyacetate acts as a protected glyoxylate; it requires acidic hydrolysis or specific Lewis acid activation to participate in similar bond-forming events.

Synthesis, NMR validation, and reactivity workflow of α-halo methoxyacetates.

5. Conclusion When selecting between Methyl 2-chloro-2-methoxyacetate and its derivatives, researchers must balance reactivity with stability. The chloro-derivative offers a highly stable, yet sufficiently reactive electrophilic center for most alkylations, easily validated by its distinct 5.60 ppm methine singlet. The bromo-derivative accelerates substitutions but demands rigorous anhydrous handling. For applications requiring delayed electrophilicity, the dimethoxy acetal remains the optimal choice.

References

  • Benchchem. Methyl 2-bromo-2-methoxyacetate.

  • PubChem. Acetic acid, 2,2-dimethoxy-, methyl ester.

  • StackExchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?

  • Semantic Scholar. Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes.

  • Guidechem. Methyl methoxyacetate 6290-49-9 wiki.

Comparative

Comparing reactivity of Methyl 2-chloro-2-methoxyacetate vs Methyl 2,2-dichloroacetate

An In-Depth Comparative Guide: Reactivity Profiles of Methyl 2-chloro-2-methoxyacetate vs. Methyl 2,2-dichloroacetate For synthetic chemists and drug development professionals, the selection of -substituted acetate deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Reactivity Profiles of Methyl 2-chloro-2-methoxyacetate vs. Methyl 2,2-dichloroacetate

For synthetic chemists and drug development professionals, the selection of


-substituted acetate derivatives dictates the mechanistic pathways available for complex molecule construction. While Methyl 2-chloro-2-methoxyacetate (MCM)  and Methyl 2,2-dichloroacetate (MDC)  may appear structurally similar at a glance—both being 

-halogenated methyl esters—their reactivity profiles diverge completely due to the electronic effects of their respective

-substituents.

This guide provides an objective, data-grounded comparison of their physicochemical properties, mechanistic behaviors, and practical applications in the laboratory, complete with self-validating experimental protocols.

Mechanistic Divergence: Electronic Effects Dictating Reactivity

The fundamental difference between MCM and MDC lies in the stabilization of reactive intermediates at the


-carbon.

Methyl 2-chloro-2-methoxyacetate (MCM): The Oxocarbenium Pathway MCM features an


-methoxy group alongside the 

-chlorine. The oxygen atom possesses lone pairs that exert a strong resonance (+M) effect. Upon the departure of the chloride ion, this +M effect stabilizes the resulting carbocation, generating a highly electrophilic oxocarbenium ion . Consequently, MCM is exceptionally reactive in

-type substitutions, Lewis acid-catalyzed Friedel-Crafts alkylations, and Michaelis-Arbuzov reactions. It effectively functions as a synthetic equivalent for the glyoxylate cation.

Methyl 2,2-dichloroacetate (MDC): The Radical and Enolate Pathway In contrast, MDC contains two highly electronegative chlorine atoms. The strong inductive (-I) withdrawal of electron density severely destabilizes any potential carbocation, rendering


 pathways virtually impossible. Instead, MDC participates in 

reactions, Darzens condensations (via enolate formation), and acts as a highly efficient difunctional initiator in Atom Transfer Radical Polymerization (ATRP)[1]. The twin chlorines weaken the C-Cl bond sufficiently for transition metals to abstract a chlorine atom, generating a stabilized radical[1].

Reactivity MCM Methyl 2-chloro-2-methoxyacetate (MCM) Oxo Oxocarbenium Ion Formation (SN1) MCM->Oxo +M Effect (Oxygen) MDC Methyl 2,2-dichloroacetate (MDC) Radical Radical / Enolate Formation (SN2/ATRP) MDC->Radical -I Effect (Chlorines) Prod1 Phosphonates & Alkylated Arenes Oxo->Prod1 Prod2 Polymers & Cyclopropanes Radical->Prod2

Mechanistic divergence of MCM and MDC based on their alpha-substituent electronic effects.

Quantitative Property Comparison

Understanding the physical parameters of these reagents is critical for reaction design, solvent selection, and safety protocols. Both compounds are liquids at room temperature, but their handling requirements differ. MDC is notably water-reactive, decomposing exothermically into corrosive dichloroacetic acid[2].

Table 1: Physicochemical and Reactivity Comparison

Property / FeatureMethyl 2-chloro-2-methoxyacetate (MCM)Methyl 2,2-dichloroacetate (MDC)
PubChem CID 11018941[3]8315[4]
Molecular Weight 138.55 g/mol [3]142.96 g/mol [1]
Boiling Point ~150 °C (est.)142 °C to 144 °C[1]
Density ~1.25 g/cm³1.377 g/cm³[4]
Primary Reactivity

, Electrophilic addition

, Radical Initiation (ATRP)
Water Compatibility Hydrolyzes slowlyWater-Reactive (Evolves Heat/HCl)[2]
Key Applications Phosphonate synthesisPolymerization initiator, Darzens[1]

Field-Proven Experimental Protocols

To demonstrate the distinct reactivities of these compounds, the following self-validating protocols highlight their optimal use cases.

Protocol A: Synthesis of Diethyl (methoxy(methoxycarbonyl)methyl)phosphonate via MCM (Michaelis-Arbuzov Reaction)

Causality: The highly electrophilic nature of MCM allows it to react seamlessly with triethyl phosphite. The thermal energy drives the initial nucleophilic attack by phosphorus, while the subsequent collapse of the intermediate is driven thermodynamically by the expulsion of ethyl chloride gas, shifting the equilibrium entirely to the product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler, add 10.0 mmol of Methyl 2-chloro-2-methoxyacetate (MCM) under an argon atmosphere.

  • Addition: Slowly add 10.5 mmol (slight excess) of triethyl phosphite dropwise at room temperature.

  • Thermal Activation: Gradually heat the neat mixture to 150 °C.

  • Self-Validation (Monitoring): Observe the gas bubbler. The evolution of ethyl chloride gas serves as a physical indicator of the reaction's progression. Maintain heating until gas evolution completely ceases (typically 2-4 hours).

  • Purification: Cool the mixture to room temperature. Remove residual unreacted triethyl phosphite via vacuum distillation. The resulting viscous liquid is the pure phosphonate product.

Arbuzov Step1 Inert Atmosphere Setup (Ar) Step2 Neat Addition (MCM + Phosphite) Step1->Step2 Step3 Thermal Drive (150°C) Step2->Step3 Step4 Gas Evolution (Self-Validation) Step3->Step4 Step5 Vacuum Distillation (Product Isolation) Step4->Step5

Workflow for the Michaelis-Arbuzov reaction utilizing MCM as the electrophile.

Protocol B: Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate using MDC

Causality: MDC acts as a difunctional initiator[1]. The


 catalyst facilitates the homolytic cleavage of the weakened C-Cl bond, generating an 

-ester radical. This radical initiates the polymerization of methyl acrylate. The reversible halogen transfer between the growing polymer chain and the

complex ensures a low radical concentration, minimizing termination events and yielding polymers with narrow molecular weight distributions.

Step-by-Step Methodology:

  • Reagent Purification: Pass methyl acrylate through a basic alumina column to remove inhibitors prior to use.

  • System Assembly: In a Schlenk flask, combine Methyl 2,2-dichloroacetate (MDC) (1.0 eq), methyl acrylate (100 eq), and a suitable ligand (e.g., PMDETA, 2.0 eq) in anisole (solvent).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise quench the radicals.

  • Catalyst Addition: Under positive nitrogen flow, quickly add

    
     (1.0 eq). Seal the flask and immerse it in an oil bath pre-heated to 70 °C.
    
  • Self-Validation (Kinetics): Withdraw 0.1 mL aliquots every 30 minutes using a degassed syringe. Analyze via

    
     NMR (to calculate monomer conversion) and GPC (Gel Permeation Chromatography). A linear relationship between 
    
    
    
    vs. time, and molecular weight vs. conversion, self-validates that the polymerization is strictly controlled ("living").
  • Termination: Quench the reaction by exposing it to air and diluting with THF. Pass the solution through neutral alumina to remove the copper catalyst.

Safety and Handling Considerations

Both compounds require stringent safety protocols, but their hazard profiles differ significantly based on their reactivity:

  • MDC (Methyl 2,2-dichloroacetate): Highly water-sensitive. Moisture exposure leads to rapid decomposition into dichloroacetic acid, evolving corrosive heat and toxic fumes[2]. When heated to decomposition, it can release phosgene and HCl[2]. It must be stored in a tightly sealed container under inert gas.

  • MCM (Methyl 2-chloro-2-methoxyacetate): While less violently reactive with ambient moisture than MDC, it is a potent alkylating agent. It should be handled exclusively in a fume hood with appropriate PPE (nitrile gloves, safety goggles) to prevent skin and respiratory tract irritation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11018941, Methyl 2-chloro-2-methoxyacetate". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8315, Methyl dichloroacetate". PubChem. Available at: [Link]

  • Thermo Scientific Chemicals. "Methyl dichloroacetate, 99%". Fisher Scientific. Available at: [Link]

  • LookChem. "Triethyl phosphite Reactivity Profile and Synthesis". LookChem Database. Available at: [Link]

Sources

Validation

The Definitive Guide: Methyl 2-chloro-2-methoxyacetate vs. Traditional Glycine Cation Equivalents in α-Amino Acid Synthesis

Executive Summary The synthesis of unnatural -amino acids is a critical operation in modern drug development, peptidomimetics, and chemical biology[1]. At the core of these synthetic strategies is the use of "glycine cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unnatural


-amino acids is a critical operation in modern drug development, peptidomimetics, and chemical biology[1]. At the core of these synthetic strategies is the use of "glycine cation equivalents" (electrophilic glycinates)—synthons that provide an electrophilic 

-carbon for carbon-carbon bond formation[2]. While traditional reagents such as

-acyl-

-bromo-glycines and Benzophenone Schiff bases have historically dominated this space, they suffer from intrinsic chemical liabilities.

This guide objectively evaluates the advantages of Methyl 2-chloro-2-methoxyacetate (MCMA) [3], an orthogonal glyoxylate equivalent. By analyzing the mechanistic causality behind its reactivity, we demonstrate why MCMA's unique bifunctional architecture offers superior modularity, stability, and yield compared to classical alternatives.

Mechanistic Causality: The Enamide Problem vs. Orthogonal Reactivity

To understand the superiority of MCMA, one must analyze the kinetic failure modes of traditional glycine cations and how molecular design can circumvent them.

The Liability of Traditional Equivalents

Reagents like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acyl-

-bromo-glycine possess an acidic N-H proton adjacent to a highly electrophilic

-carbon. When exposed to basic or moderately nucleophilic conditions, the dominant kinetic pathway is often the base-promoted elimination of HBr. This elimination yields an unreactive enamide (dehydroamino acid), which acts as a kinetic sink and permanently destroys the electrophilic center. Furthermore, the pre-installed nitrogen protecting group (e.g., Cbz, Boc) dictates the steric and electronic environment, severely restricting the scope of compatible soft carbon nucleophiles[2].
The MCMA Solution

MCMA (


) circumvents this kinetic trap entirely[3]. As an 

-chloro-

-alkoxy ester, it completely lacks an N-H bond, making the elimination pathway to an enol or enamide chemically impossible during the initial substitution. More importantly, it features two orthogonal leaving groups that allow for completely modular assembly:
  • A highly reactive

    
    -chloride , primed for initial 
    
    
    
    /
    
    
    or Lewis acid-mediated C-C coupling.
  • A stable

    
    -methoxy group , which remains inert during the initial alkylation but can be subsequently activated via Lewis acids into an oxocarbenium ion for late-stage C-N bond formation[4].
    

MechanisticDivergence cluster_trad Traditional α-Halo Glycine cluster_mcma MCMA Pathway A N-Acyl-α-bromo-glycine (Has Acidic N-H) B Nucleophile / Base A->B C Enamide Byproduct (Elimination) B->C Major Pathway D Amino Acid (Substitution) B->D Minor Pathway E MCMA (No N-H Bond) F Nucleophile / Lewis Acid E->F G α-Substituted Intermediate (Clean Substitution) F->G Exclusive Pathway

Fig 1: Mechanistic divergence between traditional glycine equivalents and MCMA.

Comparative Analysis

The following table summarizes the quantitative and qualitative performance metrics of MCMA against the three most common classical glycine cation equivalents.

Feature / MetricMethyl 2-chloro-2-methoxyacetate (MCMA)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Acyl-

-bromo-glycine
Benzophenone Schiff BaseWilliams' Oxazinone
Structure Type

-Chloro-

-alkoxy ester

-Halo-

-acyl ester

-Acetoxy/Halo imine
Chiral cyclic oxazinone
Reagent Stability High (Distillable liquid, storable)[3]Low (Highly moisture sensitive)ModerateHigh (Crystalline solid)
Elimination Risk None (Lacks N-H bond)High (Forms enamides)LowLow
Nucleophile Scope Broad (Organometallics, Arenes)[4]Narrow (Soft nucleophiles only)BroadBroad (Chiral specific)[2]
N-Functionalization Late-stage (Highly Modular) Pre-installed (Fixed)Pre-installed (Fixed)Pre-installed (Fixed)
Atom Economy HighLow (Heavy protecting groups)LowLow (Requires auxiliary cleavage)

Experimental Workflows: Self-Validating Systems

The true advantage of MCMA lies in its modularity. By decoupling the C-C bond formation from the C-N bond formation, researchers can tailor the synthesis to the specific steric and electronic demands of the target molecule.

Workflow 1: Synthesis of α-Aryl Amino Acids via Friedel-Crafts Alkylation

Rationale: Electron-rich arenes (e.g., indoles, anisole derivatives) are often poor nucleophiles for traditional


-acyl-

-bromo-glycines due to competitive elimination. MCMA acts as a highly reactive, non-enolizable electrophile, perfectly suited for Friedel-Crafts alkylation[4].
  • Step 1: C-C Bond Formation (Alkylation)

    • Dissolve the electron-rich arene (1.0 equiv) and MCMA (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at -78 °C.

    • Dropwise add a Lewis acid (e.g.,

      
       or 
      
      
      
      , 1.1 equiv). Causality note: The Lewis acid specifically activates the
      
      
      -chloride due to its superior leaving group ability compared to the methoxy group.
    • Stir for 2 hours, gradually warming to 0 °C. Quench with saturated aqueous

      
      . Extract and purify to isolate the methyl 
      
      
      
      -aryl-
      
      
      -methoxyacetate.
  • Step 2: C-N Bond Formation (Azidation)

    • Dissolve the intermediate in anhydrous DCM at -78 °C.

    • Add Trimethylsilyl azide (

      
      , 1.5 equiv) followed by Boron trifluoride etherate (
      
      
      
      , 1.2 equiv). Causality note: The Lewis acid activates the methoxy group, generating a highly reactive oxocarbenium intermediate, which is rapidly trapped by the azide.
    • Isolate the

      
      -aryl-
      
      
      
      -azidoacetate after standard aqueous workup.
  • Step 3: Staudinger Reduction

    • Dissolve the azidoacetate in THF/Water (9:1).

    • Add Triphenylphosphine (

      
      , 1.2 equiv) at room temperature. Self-validation: The immediate evolution of 
      
      
      
      gas acts as a visual indicator of the reaction's progress.
    • Stir for 4 hours to yield the free

      
      -aryl amino acid methyl ester without risk of racemization.
      

MCMAWorkflow A Methyl 2-chloro-2-methoxyacetate (MCMA) B Step 1: C-C Bond Formation (Friedel-Crafts or Organometallic) A->B C α-Substituted-α-Methoxyacetate B->C D Step 2: C-N Bond Formation (TMS-Azide / Lewis Acid) C->D E α-Substituted-α-Azidoacetate D->E F Step 3: Reduction (Staudinger or Hydrogenation) E->F G Unnatural α-Amino Acid F->G

Fig 2: Step-by-step orthogonal functionalization of MCMA to yield unnatural amino acids.

Workflow 2: Direct Iminium Generation (The Reverse Approach)

Rationale: When synthesizing specific


-alkyl unnatural amino acids, the C-N bond must be formed first. MCMA allows for this reverse orthogonal approach, acting as a direct precursor to highly reactive 

-alkyliminium ions.
  • Step 1: Amine Condensation

    • React MCMA with a primary amine (e.g., benzylamine, 1.0 equiv) and a mild base (e.g.,

      
      ) in THF at 0 °C. The chloride is cleanly displaced via 
      
      
      
      , yielding an
      
      
      -benzyl-
      
      
      -amino-
      
      
      -methoxyacetate.
  • Step 2: Iminium Trapping

    • Dissolve the intermediate in DCM at -78 °C. Add a Lewis acid (e.g.,

      
      ) to promote the expulsion of the methoxy group, generating the 
      
      
      
      -benzyliminium cation in situ.
    • Introduce a carbon nucleophile (e.g., an organocuprate or silyl enol ether). The nucleophile attacks the iminium ion, forming the desired

      
      -substituted 
      
      
      
      -benzyl amino acid derivative in excellent yield.

Conclusion

For drug development professionals and synthetic chemists, relying on classical


-acyl-

-halo-glycines introduces unnecessary kinetic risks and limits substrate scope. Methyl 2-chloro-2-methoxyacetate (MCMA) represents a paradigm shift: an orthogonal, highly stable glyoxylate equivalent that completely eliminates enamide byproduct formation while offering unparalleled late-stage modularity.

References

  • Sinclair, P. J., Zhai, D., Reibenspies, J., & Williams, R. M. (1986). Electrophilic glycinates: new and versatile templates for asymmetric amino acid synthesis. Journal of the American Chemical Society. URL:[Link]

  • Maruoka, K., et al. (2004). Stereoselective terminal functionalization of small peptides for catalytic asymmetric synthesis of unnatural peptides. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11018941, Methyl 2-chloro-2-methoxy-acetate. URL:[Link]

  • Harding, M., et al. The Friedel-Crafts alkylation reactions of electron rich aromatic compounds using methyl alpha-chloro-alpha-methoxyacetate. Molaid Chemical Database / Literature Archive. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Methyl 2-chloro-2-methoxyacetate

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of Methyl 2-chloro-2-methoxyacetate vs. Structural Alternatives Executive Summary In pharmaceutical development, alpha-substituted acetates such as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of Methyl 2-chloro-2-methoxyacetate vs. Structural Alternatives

Executive Summary

In pharmaceutical development, alpha-substituted acetates such as Methyl 2-chloro-2-methoxyacetate (MCMA) serve as highly reactive building blocks for synthesizing complex therapeutic molecules, including cyclic hydroxamic acids and phosphonates[1]. Tracking the purity, stability, and reaction kinetics of MCMA requires rigorous analytical controls.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric (MS) performance of MCMA against its common structural alternatives—Methyl 2,2-dichloroacetate (MDCA) and Methyl 2,2-dimethoxyacetate (MDMA). By understanding the fundamental ionization causality, analytical chemists can deploy self-validating workflows to ensure artifact-free structural elucidation.

Mechanistic Fragmentation & Performance Comparison

The structural elucidation of small, neutral esters via Electron Ionization (EI) relies heavily on alpha-cleavage dynamics. While Electrospray Ionization (ESI-QTOF-MS) is frequently used for downstream complex products[1], the low proton affinity of the neutral MCMA ester makes ESI less effective for primary raw material tracking. Therefore, 70 eV EI-MS remains the gold standard.

Because the alpha-carbon in these reagents is highly substituted with electronegative groups, the molecular ion (M+•) is inherently unstable and rarely observed. Instead, the spectra are dominated by diagnostic alpha-cleavage fragments [1].

Quantitative Performance Comparison

The following table summarizes the comparative MS performance data for MCMA[2] and its alternatives.

Compound (Target vs. Alternatives)Exact Mass (Da)Base Peak (m/z)Diagnostic CleavageIsotopic SignatureAnalytical Stability (GC)
Methyl 2-chloro-2-methoxyacetate (MCMA) 138.008479 / 81Loss of •COOCH₃3:1 (Mono-chloro)Moderate (Requires deactivated liner)
Methyl 2,2-dichloroacetate (MDCA) 141.958783 / 85 / 87Loss of •COOCH₃9:6:1 (Di-chloro)High
Methyl 2,2-dimethoxyacetate (MDMA) 134.057975Loss of •COOCH₃None (No halogen)High
Causality of Fragmentation

For the target product (MCMA), the loss of the bulky, electron-withdrawing ester radical (•COOCH₃, 59 Da) yields the base peak at m/z 79. Why does this specific cleavage dominate? The resulting cation, [CH(Cl)(OCH₃)]⁺, is strongly resonance-stabilized by the oxygen lone pairs, forming a highly stable oxonium ion.

In contrast, the alternative MDCA forms a less stable chloronium ion, resulting in lower overall ionization efficiency but offering a highly distinct 9:6:1 isotopic cluster. MDMA forms the most stable ion (m/z 75) but lacks a halogen isotopic signature, making it difficult to distinguish from background matrix noise. MCMA offers the ideal analytical middle ground: high oxonium stability coupled with a diagnostic 3:1 isotopic tracer.

MS_Fragmentation M Molecular Ion [M]+• m/z 138 / 140 (Weak/Absent) F1 [CH(Cl)(OCH3)]+ m/z 79 / 81 Base Peak (100%) M->F1 Alpha-Cleavage - •COOCH3 (59 Da) F2 [CH(OCH3)(COOCH3)]+ m/z 103 High Intensity M->F2 Alpha-Cleavage - •Cl (35/37 Da) F3 [CH(Cl)(COOCH3)]+ m/z 107 / 109 Moderate Intensity M->F3 Alpha-Cleavage - •OCH3 (31 Da)

Figure 1: Primary EI-MS alpha-cleavage fragmentation pathways of Methyl 2-chloro-2-methoxyacetate.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step incorporates a causality-driven choice to prevent the thermal degradation common to reactive alpha-chloro esters.

Step 1: Anhydrous Sample Preparation & Internal Standardization

  • Action: Dilute the sample to 100 ppm in anhydrous hexane. Spike with 10 ppm Methyl 2-bromopropionate as an internal standard.

  • Causality: MCMA is highly susceptible to hydrolysis at the alpha-carbon. Anhydrous non-polar solvents arrest this degradation. The internal standard provides a distinct 1:1 bromine isotopic signature, acting as a baseline comparator to validate the MS detector's resolution before analyzing the 3:1 chlorine signature of MCMA.

Step 2: Inert Gas Chromatography Separation

  • Action: Inject 1 µL (split 10:1) onto a DB-5ms column using a heavily deactivated glass liner at 200°C.

  • Causality: Standard active silanol sites in untreated GC liners will catalyze the thermal dehydrohalogenation of MCMA into methyl glyoxylate. A deactivated pathway is non-negotiable for preserving structural integrity during vaporization.

Step 3: Standardized Electron Ionization

  • Action: Operate the MS source at 230°C with an ionization energy of 70 eV.

  • Causality: 70 eV is the universally standardized potential [3]. It transfers precise internal energy to reliably induce the diagnostic alpha-cleavages described in Figure 1, ensuring the resulting spectra perfectly match established reference databases like PubChem [2].

Step 4: Automated System Validation (The Trust Mechanism)

  • Action: Program the MS data processing system to automatically calculate the ratio of m/z 79 to m/z 81 for the MCMA peak.

  • Validation: If the 79:81 ratio deviates from the theoretical 3.13:1 by >5%, the system automatically flags the run. This mathematical lock guarantees that no isobaric interferences, column bleed artifacts, or unexpected degradation products have compromised the structural assignment.

GCMS_Workflow S1 Sample Prep Anhydrous Hexane Internal Std S2 GC Separation Deactivated Liner DB-5ms S1->S2 S3 EI Ionization 70 eV Source 230°C S2->S3 S4 Mass Analysis Quadrupole m/z 35-300 S3->S4 S5 Self-Validation 3:1 Isotope Check (m/z 79:81) S4->S5

Figure 2: Self-validating GC-EI-MS analytical workflow for reactive alpha-chloro esters.

Conclusion

Compared to MDCA and MDMA, Methyl 2-chloro-2-methoxyacetate presents a unique analytical challenge due to its dual functionalization. However, by leveraging its distinct oxonium-stabilized base peak and enforcing a self-validating isotopic check, scientists can achieve robust, artifact-free quantification essential for rigorous drug development pipelines.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "alpha-cleavage". IUPAC Compendium of Chemical Terminology (Gold Book). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11018941, Methyl 2-chloro-2-methoxyacetate". PubChem. URL:[Link]

  • National Institute of Standards and Technology. "NIST Mass Spectrometry Data Center". NIST Standard Reference Data. URL:[Link]

Sources

Validation

IR spectroscopy peaks for identifying Methyl 2-chloro-2-methoxyacetate residues

Analytical Strategies for Methyl 2-chloro-2-methoxyacetate Residues: A Comparative Guide to IR Spectroscopy and Orthogonal Techniques As a Senior Application Scientist navigating the complexities of pharmaceutical impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Methyl 2-chloro-2-methoxyacetate Residues: A Comparative Guide to IR Spectroscopy and Orthogonal Techniques

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity tracking, the detection and quantification of reactive building blocks is a non-negotiable quality attribute. Methyl 2-chloro-2-methoxyacetate (CAS: 13157-96-5, Molecular Formula: C₄H₇ClO₃) is a highly reactive, bifunctional alkylating agent frequently utilized in API synthesis[1]. Due to its toxicological profile, demonstrating its clearance from the final drug substance is critical.

This guide objectively evaluates the utility of Infrared (IR) spectroscopy—specifically Gas Chromatography-Infrared Spectroscopy (GC-IR)—against traditional alternatives like GC-MS and HPLC-UV for residue analysis.

Mechanistic Spectral Analysis: The Causality of IR Peaks

To successfully identify Methyl 2-chloro-2-methoxyacetate using IR spectroscopy, we must move beyond simple peak matching and understand the quantum mechanical causality behind its vibrational modes. The unique localized electronic environment of this molecule dictates its spectral fingerprint:

  • Carbonyl (C=O) Stretch (~1755–1770 cm⁻¹): A standard aliphatic methyl ester typically absorbs near 1740 cm⁻¹. However, in this molecule, the

    
    -carbon is bonded to two highly electronegative heteroatoms (Chlorine and Oxygen). This creates a powerful inductive electron-withdrawing effect (-I effect) that removes electron density from the carbonyl oxygen, increasing the double-bond character and force constant of the C=O bond. Consequently, the absorption peak shifts to a significantly higher wavenumber.
    
  • Ether and Ester C-O Stretches (1100–1300 cm⁻¹): The molecule contains both a methoxy ether linkage (C-O-C) and an ester linkage (O=C-O-C). This results in multiple overlapping, highly intense asymmetric stretching bands in the fingerprint region.

  • Aliphatic C-H Stretch (~2840 cm⁻¹ & 2950 cm⁻¹): The methoxy group (-OCH₃) yields a sharp, distinct C-H stretching band near 2840 cm⁻¹, which is easily resolvable from the general sp³ C-H stretches of the API matrix.

  • C-Cl Stretch (650–750 cm⁻¹): The heavy mass of the chlorine atom results in a low-frequency stretching mode. In vapor-phase GC-IR, this peak is highly diagnostic for confirming the presence of the intact halogenated residue.

Comparative Performance Matrix

When selecting an analytical platform, the intrinsic properties of the analyte dictate the technology. Methyl 2-chloro-2-methoxyacetate lacks a conjugated


-system or aromatic ring, meaning its UV absorbance is negligible above 210 nm. This renders standard HPLC-UV highly prone to baseline noise and matrix interference. Consequently, gas-phase techniques are the preferred analytical route[2].

While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional gold standard due to its extreme sensitivity, it frequently struggles to differentiate positional isomers that yield identical electron impact (EI) fragmentation patterns[3]. GC-IR bridges this gap by providing real-time vapor-phase IR spectra of the chromatographic effluent, offering orthogonal structural confirmation based on molecular symmetry[4]. Combining these techniques provides unparalleled discriminatory power, satisfying the highest tiers of forensic and pharmaceutical regulatory guidelines[5].

Table 1: Quantitative Comparison of Analytical Platforms for Residue Analysis

Analytical TechniqueEstimated LODSpecificity for IsomersSuitability for this AnalytePrimary Limitation
FTIR (ATR) ~1–5% (w/w)HighPoor (Matrix interference)Insufficient sensitivity for trace residue limits.
HPLC-UV ~0.1% (w/w)LowPoor (No chromophore)Requires complex pre-column derivatization.
GC-MS (EI) ~10–50 ppbModerateExcellentCannot easily distinguish closely related structural isomers.
GC-IR (Vapor) ~100–200 ppmExceptionalVery GoodLower absolute sensitivity compared to MS[3].

Self-Validating Experimental Protocol: GC-IR/MS Workflow

To ensure scientific integrity, a residue analysis protocol cannot simply be a list of instructions; it must be a self-validating system . The following methodology utilizes an orthogonal GC-IR/MS approach, embedding internal checks to prevent false positives/negatives.

Phase 1: Matrix Isolation & Sample Preparation

  • Step 1: Dissolve 100 mg of the API matrix in 2.0 mL of LC-MS grade Water.

  • Step 2: Add 2.0 mL of Dichloromethane (DCM) and vortex for 60 seconds. Centrifuge at 4000 rpm for 5 minutes to achieve phase separation. Extract the lower organic (DCM) layer.

  • Causality: Methyl 2-chloro-2-methoxyacetate is highly soluble in non-polar/halogenated solvents, while most pharmaceutical salts (APIs) will remain in the aqueous phase. DCM is chosen over hexane because its high volatility allows for low-temperature GC injection, preventing thermal degradation of the thermally labile

    
    -chloro ester.
    

Phase 2: System Suitability Testing (SST) & Self-Validation

  • Step 3: Inject a 50 ppm reference standard of Methyl 2-chloro-2-methoxyacetate six consecutive times before analyzing any unknown samples.

  • Step 4: Calculate the Relative Standard Deviation (RSD) of the C=O stretch peak area (IR) and the m/z 103 fragment (MS).

  • Causality: The system only validates itself if the RSD is

    
     2.0%. A higher RSD indicates active sites in the GC liner are degrading the analyte, or the IR light pipe is contaminated. Proceeding without this check guarantees quantitative failure.
    

Phase 3: Chromatographic Separation & Dual Detection

  • Step 5: Inject 1.0

    
    L of the DCM extract onto a mid-polarity GC column (e.g., DB-1701) using a split ratio of 10:1.
    
  • Step 6: Route the column effluent through a flow splitter: 50% to the MS transfer line and 50% to the IR light pipe (heated to 250°C).

  • Causality: A mid-polarity column selectively retains the dipole-heavy ester, separating it from the massive DCM solvent front. Heating the IR light pipe to 250°C is critical; if the temperature drops, the analyte condenses on the gold-coated walls, destroying the optical path and resulting in signal loss.

Phase 4: Bracketing Calibration

  • Step 7: Run a blank DCM injection, followed by the sample cohort, and conclude with a final 50 ppm standard injection (Bracketing).

  • Causality: The final standard must match the initial SST response within 98-102%. This brackets the data, proving that detector drift or column bleed did not artificially inflate or suppress the residue quantification during the run.

Workflow Visualization

ResidueWorkflow S1 API Matrix Sampling S2 Liquid-Liquid Extraction (DCM / Water) S1->S2 Non-polar isolation S3 System Suitability Test (SST) S2->S3 Aliquot injection S4 GC-IR Analysis (Vapor-Phase Spectra) S3->S4 Pass (RSD < 2%) S5 GC-MS Analysis (EI Fragmentation) S3->S5 Pass (RSD < 2%) S6 Orthogonal Validation & Quantification S4->S6 Functional group ID S5->S6 Molecular weight ID

Caption: Orthogonal GC-IR and GC-MS workflow for self-validating residue quantification.

References

  • Title: Gas Chromatography and Infrared Spectrometer - Choosing the Right Tool for Your Needs Source: Drawell Analytical URL: [Link]

  • Title: Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR Source: News-Medical URL: [Link]

  • Title: Utility of gas chromatography infrared spectroscopy (GC-IR) for the differentiation of isomers of related substances Source: National Institute of Justice (OJP) URL: [Link]

  • Title: Infrared Analysis for the Busy Crime Laboratory — Getting the Most Out of Illicit Drug Analysis Using FT-IR and GC–MS Source: Spectroscopy Online URL: [Link]

Sources

Safety & Regulatory Compliance

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